molecular formula C28H32O14 B1251614 2''-O-Rhamnosylswertisin

2''-O-Rhamnosylswertisin

Cat. No.: B1251614
M. Wt: 592.5 g/mol
InChI Key: UINZSMIFSIQGBZ-KVQGGKNTSA-N
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Description

2''-O-Rhamnosylswertisin is a C-glycosylflavone derived from swertisin, identified with the molecular formula C28H32O14 . This compound is a natural product isolated from medicinal plants such as Iris postii , a species traditionally used in Kurdistan for treating inflammations . Scientific investigations have revealed that extracts containing this compound exhibit significant, dose-dependent free radical scavenging and total antioxidant activities, which were comparable to ascorbic acid in experimental models . This potent antioxidant profile makes it a compound of high interest for research into oxidative stress and related physiological pathways. As a secondary flavonoid glycoside, its structural properties may offer improved stability and absorption characteristics compared to primary glycosides, a trait observed in similar flavonoid derivatives that enhances their research applicability . This compound is presented as a high-purity standard for use in biochemical research, phytochemical studies, and pharmacological investigations. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-15(38-2)8-16-18(22(19)34)13(31)7-14(40-16)11-3-5-12(30)6-4-11/h3-8,10,17,20-21,23-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,23+,24-,25+,26-,27+,28-/m0/s1

InChI Key

UINZSMIFSIQGBZ-KVQGGKNTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O

Synonyms

2''-O-rhamnosylswertisin

Origin of Product

United States

Foundational & Exploratory

2”-O-Rhamnosylswertisin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-Rhamnosylswertisin is a C-glycosylflavone, a class of flavonoids characterized by a sugar moiety directly attached to the flavonoid backbone via a carbon-carbon bond. This structural feature often confers enhanced stability and distinct biological properties compared to their O-glycoside counterparts. This technical guide provides an in-depth overview of the natural sources, occurrence, isolation, characterization, and biological activities of 2”-O-Rhamnosylswertisin, with a focus on its potential for therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

2”-O-Rhamnosylswertisin has been isolated from several plant species, with its most significant and well-documented source being the leaves of the Candlenut tree (Aleurites moluccanus). It is also found in other plant species, indicating a broader distribution within the plant kingdom.

Primary Natural Sources:
  • Aleurites moluccanus (L.) Willd. (Euphorbiaceae): The leaves of the Candlenut tree are the most prominent source of 2”-O-Rhamnosylswertisin.[1][2][3][4][5] It is often found alongside its parent compound, swertisin.[2][3][4] The concentration of 2”-O-rhamnosylswertisin in the dried leaf extract of A. moluccana has been reported to be around 3% (w/w).[4][6]

  • Iris postii Mouterde (Iridaceae): This species of Iris, found in regions like Iraqi Kurdistan, has been shown to contain 2”-O-α-L-rhamnopyranosyl swertisin in its aerial parts.[1][7][8][9][10][11]

  • Belamcanda chinensis (L.) DC. (Iridaceae): Also known as the blackberry lily, this plant is another source of 2”-O-rhamnosylswertisin.[12][13][14][15] It is one of thirteen isoflavones isolated from the leaf extract of this plant.[14]

Quantitative Data on Occurrence

The following table summarizes the quantitative data available on the occurrence of 2”-O-Rhamnosylswertisin in various plant materials and extracts.

Plant SpeciesPlant PartType of Extract/MaterialConcentration/Yield of 2”-O-RhamnosylswertisinReference(s)
Aleurites moluccanusLeavesDried Leaf Extract3% (w/w)[4][6]
Aleurites moluccanusLeavesMethanol Crude Extract8.5% yield of crude extract from 600g of dried leaves, yielding 490 mg of purified 2”-O-rhamnosylswertisin.
Belamcanda chinensisLeavesIsoflavone preparation from aqueous leaf extractSwertisin is the most abundant isoflavone (1.24% of the total extract), with 2”-O-rhamnosylswertisin being a notable component.[14]

Experimental Protocols

Extraction and Isolation of 2”-O-Rhamnosylswertisin from Aleurites moluccanus Leaves

This protocol is based on methodologies described in the scientific literature.

a. Plant Material and Extraction:

  • Milled, air-dried leaves of Aleurites moluccana (600 g) are extracted with methanol at room temperature for 7 days.

  • Alternatively, a 70:30 (v/v) ethanol:water solution can be used for maceration for 5 days.

  • The resulting solution is filtered and concentrated under vacuum to yield a crude extract. The yield of the crude methanol extract is approximately 8.5%.

b. Chromatographic Purification:

  • The crude methanol extract is subjected to column chromatography on silica gel 60 (70-230 mesh).

  • Elution is performed with a gradient of increasing concentrations of methanol in dichloromethane.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing 2”-O-rhamnosylswertisin are combined and may be subjected to further purification steps, such as flash chromatography, using a dichloromethane and methanol (e.g., 8:3 v/v) eluent to yield pure 2”-O-rhamnosylswertisin as a yellow powder.

Characterization of 2”-O-Rhamnosylswertisin

a. High-Performance Liquid Chromatography (HPLC) for Quantification:

  • System: A standard HPLC system equipped with a pump, PDA detector, and autosampler.

  • Column: C8 X-Bridge column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and acidified water (pH 3.5 with acetic acid) (B). A typical gradient is: 10% A to 25% A over 20 minutes, then returning to 10% A.

  • Flow Rate: 0.5 mL/min.

  • Detection: 338 nm.

  • Retention Time: Approximately 24.5 minutes.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Solvent: Deuterated methanol (CD3OD).

  • ¹H NMR (300 MHz): Key signals include a doublet for the rhamnose methyl group around δ 0.65 (d, J = 6.0 Hz), singlets for aromatic protons of the flavonoid core (e.g., H-3 and H-8), and signals for the sugar protons.

  • ¹³C NMR (75.5 MHz): Characteristic signals for the flavonoid C-glycoside and the rhamnose unit.

Biological Activities and Signaling Pathways

2”-O-Rhamnosylswertisin exhibits significant anti-inflammatory and antinociceptive properties, which have been investigated in various preclinical models.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids, including C-glycosylflavones, are often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a pro-inflammatory state, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2. 2”-O-Rhamnosylswertisin is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degradation releases IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB->IkBa_NFkB DNA DNA NFkB->DNA Translocates and binds Rhamnosylswertisin 2''-O-Rhamnosylswertisin Rhamnosylswertisin->IKK Inhibits Rhamnosylswertisin->IkBa Prevents Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) DNA->Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by 2”-O-Rhamnosylswertisin.

Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response. Stress signals can activate a cascade of kinases (e.g., p38, JNK, ERK) that ultimately lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Flavonoids can interfere with these pathways by inhibiting the phosphorylation of key MAPK proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Signal Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Rhamnosylswertisin This compound Rhamnosylswertisin->MAPKK Inhibits Phosphorylation Rhamnosylswertisin->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes Induces

Caption: Postulated inhibitory effect of 2”-O-Rhamnosylswertisin on the MAPK signaling cascade.

Antinociceptive Activity

The antinociceptive (pain-relieving) effects of the Aleurites moluccana extract, rich in 2”-O-Rhamnosylswertisin, have been linked to its interaction with several neurotransmitter systems.

Studies on flavonoids suggest that their antinociceptive effects can be mediated through interactions with opioid and dopaminergic receptors in the central nervous system.[1][2][3][16] It is proposed that 2”-O-Rhamnosylswertisin may act as a ligand for these receptors, modulating downstream signaling pathways that lead to a reduction in pain perception. The activation of these receptors can lead to the inhibition of neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic neurons, thus dampening the transmission of pain signals.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Rhamnosylswertisin This compound OpioidR Opioid Receptor Rhamnosylswertisin->OpioidR Binds to DopamineR Dopamine Receptor Rhamnosylswertisin->DopamineR Binds to Vesicles Neurotransmitter Vesicles (e.g., Glutamate) OpioidR->Vesicles Inhibits Release DopamineR->Vesicles Inhibits Release PostsynapticR Neurotransmitter Receptors Vesicles->PostsynapticR Release of Neurotransmitters PainSignal Pain Signal Propagation PostsynapticR->PainSignal Initiates

Caption: Hypothetical mechanism of antinociception by 2”-O-Rhamnosylswertisin via opioid and dopamine receptors.

Conclusion and Future Directions

2”-O-Rhamnosylswertisin is a promising C-glycosylflavone with well-documented natural sources and significant anti-inflammatory and antinociceptive activities. The detailed protocols for its isolation and characterization provide a solid foundation for further research and development. While the general mechanisms of action through the NF-κB, MAPK, opioid, and dopaminergic pathways are understood for flavonoids, further studies are warranted to elucidate the specific molecular targets and interactions of 2”-O-Rhamnosylswertisin. Such investigations will be crucial for its potential development as a novel therapeutic agent for inflammatory conditions and pain management. This technical guide serves as a comprehensive starting point for researchers aiming to explore the full therapeutic potential of this interesting natural product.

References

The Biosynthesis of 2''-O-Rhamnosylswertisin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2''-O-Rhamnosylswertisin, a C-glycosylflavonoid with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived natural products.

Introduction

This compound is a C-glycosylflavone, a class of natural products characterized by a direct carbon-carbon bond between a sugar moiety and a flavonoid aglycone. This structural feature confers enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. Swertisin, the core structure, is a C-glucoside of 7-O-methylapigenin (genkwanin). The addition of a rhamnose sugar at the 2''-position of the glucose moiety results in this compound, a compound that has demonstrated various biological activities, making its biosynthesis a subject of considerable interest for metabolic engineering and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, followed by a series of specific modification reactions including C-glucosylation, methylation, and O-rhamnosylation.

Formation of the Apigenin Core

The biosynthesis of the apigenin aglycone is well-established and proceeds through the general phenylpropanoid and flavone synthesis pathways[1][2][3].

  • Phenylpropanoid Pathway: The pathway initiates with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Flavone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin. Finally, flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to yield apigenin[1][4].

C-Glucosylation to form Vitexin (Apigenin-8-C-glucoside) or Isovitexin (Apigenin-6-C-glucoside)

The formation of the C-glycosidic bond is a critical step. While the direct precursor to swertisin's C-glucosylation is not definitively established, it is proposed to proceed via a 2-hydroxyflavanone intermediate.

  • 2-Hydroxylation: Apigenin is likely hydroxylated at the C-2 position to form 2-hydroxyapigenin by a flavanone 2-hydroxylase (F2H). This intermediate exists in equilibrium with its open-chain dibenzoylmethane tautomer.

  • C-Glucosylation: A UDP-glucose dependent C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety to the A-ring of the 2-hydroxyapigenin intermediate. For the synthesis of isovitexin, the precursor to swertisin, the glucosylation occurs at the C-6 position.

  • Dehydration: A dehydratase then removes the 2-hydroxyl group to form the stable flavone C-glucoside, isovitexin.

Methylation to form Swertisin

Swertisin is the 7-O-methyl ether of isovitexin. This methylation is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). The timing of this methylation is crucial. Based on studies of similar compounds, it is plausible that methylation occurs after C-glucosylation. An O-methyltransferase has been identified from oat that catalyzes the methylation of the 7-hydroxyl group of vitexin 2''-O-rhamnoside, suggesting that methylation can be a late step in the pathway[5].

Rhamnosylation to form this compound

The final step is the attachment of a rhamnose sugar to the 2''-hydroxyl group of the glucose moiety of swertisin. This reaction is catalyzed by a UDP-rhamnose dependent 2''-O-rhamnosyltransferase. While the specific enzyme for this reaction has not yet been characterized, a UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase has been purified and characterized from citrus, which catalyzes a similar reaction on a flavanone glucoside[6].

Key Enzymes in the Biosynthetic Pathway

The following table summarizes the key enzyme classes involved in the proposed biosynthesis of this compound.

Enzyme ClassAbbreviationSubstrate(s)Product(s)Cofactor(s)
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acid-
Cinnamate 4-HydroxylaseC4HCinnamic acidp-Coumaric acidNADPH
4-Coumarate:CoA Ligase4CLp-Coumaric acidp-Coumaroyl-CoAATP, CoA
Chalcone SynthaseCHSp-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone-
Chalcone IsomeraseCHINaringenin chalconeNaringenin-
Flavone SynthaseFNSNaringeninApigenin2-oxoglutarate, Fe2+, Ascorbate or NADPH
Flavanone 2-HydroxylaseF2HApigenin2-HydroxyapigeninNADPH
C-GlucosyltransferaseCGT2-Hydroxyapigenin, UDP-glucoseIsovitexin precursor-
Dehydratase-Isovitexin precursorIsovitexin-
O-MethyltransferaseOMTIsovitexin, SAMSwertisin-
2''-O-Rhamnosyltransferase-Swertisin, UDP-rhamnoseThis compound-

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are largely unavailable. However, data from homologous enzymes provide insights into their potential catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Related Flavonoid Modifying Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Oat 7-O-MethyltransferaseVitexin 2"-O-rhamnoside15-[5]
Oat 7-O-MethyltransferaseS-adenosyl-L-methionine1.6-[5]
Citrus 2''-O-RhamnosyltransferasePrunin2.4-[6]
Citrus 2''-O-RhamnosyltransferaseHesperetin-7-O-glucoside41.5-[6]
Citrus 2''-O-RhamnosyltransferaseUDP-rhamnose (with prunin)1.3-[6]
Citrus 2''-O-RhamnosyltransferaseUDP-rhamnose (with hesperetin-7-O-glucoside)1.1-[6]

Note: Vmax values were not always reported in comparable units.

Experimental Protocols

The identification and characterization of the enzymes involved in the biosynthesis of this compound would likely follow established molecular biology and biochemical protocols.

Gene Identification and Cloning

Candidate genes for the C-glucosyltransferase, O-methyltransferase, and 2''-O-rhamnosyltransferase can be identified through transcriptomic analysis of plants known to produce this compound. Co-expression analysis with known flavonoid biosynthesis genes can help prioritize candidates. Once identified, the full-length coding sequences are amplified by PCR and cloned into appropriate expression vectors.

Heterologous Expression and Purification of Recombinant Enzymes

The cloned genes are expressed in a suitable heterologous host system, such as Escherichia coli or Pichia pastoris. The recombinant proteins, often with an affinity tag (e.g., His-tag, GST-tag), are then purified using affinity chromatography.

Example Protocol for Heterologous Expression in E. coli

  • Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.

  • Elute the protein and assess its purity by SDS-PAGE.

Enzyme Assays

The activity of the purified recombinant enzymes is determined by in vitro assays.

Example Protocol for a Flavonoid Rhamnosyltransferase Assay

  • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the acceptor substrate (swertisin), and the sugar donor (UDP-rhamnose).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_2_O_Rhamnosylswertisin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavone Flavone Synthesis cluster_modification C-Glycosylation and Modifications L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS 2-Hydroxyapigenin 2-Hydroxyapigenin Apigenin->2-Hydroxyapigenin F2H Isovitexin_precursor Isovitexin_precursor 2-Hydroxyapigenin->Isovitexin_precursor CGT (+ UDP-glucose) Isovitexin Isovitexin Isovitexin_precursor->Isovitexin Dehydratase Swertisin Swertisin Isovitexin->Swertisin OMT (+ SAM) 2-O-Rhamnosylswertisin 2-O-Rhamnosylswertisin Swertisin->2-O-Rhamnosylswertisin 2''-O-Rhamnosyltransferase (+ UDP-rhamnose)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene Gene Identification and Cloning cluster_protein Protein Expression and Purification cluster_analysis Biochemical Analysis Transcriptome_Analysis Transcriptome_Analysis Candidate_Gene_Selection Candidate_Gene_Selection Transcriptome_Analysis->Candidate_Gene_Selection PCR_Amplification PCR_Amplification Candidate_Gene_Selection->PCR_Amplification Cloning_into_Expression_Vector Cloning_into_Expression_Vector PCR_Amplification->Cloning_into_Expression_Vector Heterologous_Expression Heterologous_Expression Cloning_into_Expression_Vector->Heterologous_Expression Cell_Lysis Cell_Lysis Heterologous_Expression->Cell_Lysis Affinity_Chromatography Affinity_Chromatography Cell_Lysis->Affinity_Chromatography Purified_Enzyme Purified_Enzyme Affinity_Chromatography->Purified_Enzyme Enzyme_Assay Enzyme_Assay Purified_Enzyme->Enzyme_Assay Product_Analysis Product_Analysis Enzyme_Assay->Product_Analysis Kinetic_Characterization Kinetic_Characterization Product_Analysis->Kinetic_Characterization

Caption: General experimental workflow for enzyme characterization.

References

The Potential of 2''-O-Rhamnosylswertisin from Aleurites moluccana Leaves: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2''-O-Rhamnosylswertisin, a key bioactive flavonoid isolated from the leaves of Aleurites moluccana (L.) Willd., commonly known as the candlenut tree. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Introduction

Aleurites moluccana, a tree native to the Indo-Malayan region, has a long history of use in traditional medicine for treating a variety of ailments, including pain, inflammation, fever, and ulcers.[1] Modern phytochemical investigations have identified several bioactive compounds in its leaves, with the C-glycosyl flavonoid, this compound, emerging as a significant contributor to the plant's therapeutic effects. This guide delves into the scientific evidence surrounding this compound, focusing on its anti-inflammatory and antinociceptive properties, and provides detailed experimental methodologies for its study.

Phytochemistry: Isolation and Quantification

This compound is a flavonoid C-glycoside, a class of compounds known for their diverse biological activities. It is often found alongside its parent compound, swertisin, in the leaves of A. moluccana. A standardized dried extract (SDE) of A. moluccana leaves has been developed, which is standardized to contain 3% w/w of this compound, ensuring consistency in research and potential therapeutic applications.[2]

Isolation of this compound

The isolation of this compound from A. moluccana leaves can be achieved through a series of extraction and chromatographic steps.

Experimental Protocol: Isolation of this compound

  • Extraction:

    • Milled, air-dried leaves of A. moluccana (600 g) are macerated with methanol at room temperature for 7 days.

    • The methanolic extract is then concentrated under vacuum to yield a crude extract.[3]

  • Chromatographic Purification:

    • The crude methanol extract is subjected to column chromatography on silica gel 60 (70-230 mesh).

    • Elution is performed with a gradient of increasing methanol concentration in dichloromethane.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

    • Further purification of the enriched fractions can be achieved using preparative TLC or other chromatographic techniques to yield the pure compound.[4]

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is available for the quantification of this compound and swertisin in A. moluccana extracts.[5][6]

Experimental Protocol: HPLC Quantification

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenomenex® C8 column (150 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: Water acidified to pH 3.5 with acetic acid.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Elution:

    • 0 min: 90:10 (A:B, v/v)

    • 27 min: 75:25 (A:B, v/v)

    • 30-35 min: 90:10 (A:B, v/v)[7]

  • Flow Rate: 0.6 ml/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelengths: 254 nm and 338 nm.[7]

  • Sample Preparation: The extract is dissolved in methanol, sonicated, and then diluted with a methanol/acidified water mixture.[4]

Pharmacological Activities

The primary pharmacological activities of this compound and the standardized extract of A. moluccana leaves are their anti-inflammatory and antinociceptive effects.

Anti-inflammatory Activity

The anti-inflammatory properties have been demonstrated in various preclinical models, most notably the carrageenan-induced paw edema model. Oral administration of the standardized dried extract has been shown to significantly reduce paw edema.[8]

Antinociceptive Activity

The antinociceptive (pain-relieving) effects of this compound have been extensively studied using models of inflammatory and neuropathic pain. The compound has shown efficacy in reducing mechanical hypernociception in models induced by carrageenan, Complete Freund's Adjuvant (CFA), and prostaglandin E2 (PGE2).[2][9]

Mechanism of Action

The antinociceptive effects of the A. moluccana dried extract are believed to be mediated through multiple pathways. Studies suggest the involvement of the opioid, dopaminergic, and oxidonitrergic systems.[9][10] Furthermore, both the extract and the isolated this compound have been shown to attenuate neutrophil migration and reduce the levels of the pro-inflammatory cytokine IL-1β at the site of inflammation.[9][10]

Mechanism of Action cluster_stimuli Inflammatory Stimuli cluster_response Cellular and Pathway Responses cluster_intervention Intervention Inflammatory\nStimuli Inflammatory Stimuli Neutrophil\nMigration Neutrophil Migration Inflammatory\nStimuli->Neutrophil\nMigration IL-1β\nProduction IL-1β Production Inflammatory\nStimuli->IL-1β\nProduction Prostaglandin E2\n(PGE2) Prostaglandin E2 (PGE2) Inflammatory\nStimuli->Prostaglandin E2\n(PGE2) Nociceptor\nSensitization Nociceptor Sensitization Neutrophil\nMigration->Nociceptor\nSensitization IL-1β\nProduction->Nociceptor\nSensitization Prostaglandin E2\n(PGE2)->Nociceptor\nSensitization Pain\nPerception Pain Perception Nociceptor\nSensitization->Pain\nPerception This compound This compound This compound->Neutrophil\nMigration This compound->IL-1β\nProduction This compound->Nociceptor\nSensitization Modulates Opioid, Dopaminergic, Oxidonitrergic Pathways

Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-inflammatory and antinociceptive effects of A. moluccana leaf extract and its isolated compounds.

Table 1: Anti-inflammatory and Antinociceptive Activity of A. moluccana Standardized Dried Extract (SDE)

Experimental ModelDosage (p.o.)EffectReference
Carrageenan-induced mechanical hypernociception443 mg/kgID50%[2]
Complete Freund's Adjuvant (CFA)-induced mechanical hypernociception125-500 mg/kg48 ± 4% inhibition[2]
Prostaglandin E2 (PGE2)-induced mechanical hypernociception250 mg/kg26 ± 10% inhibition[2]
Prostaglandin E2 (PGE2)-induced mechanical hypernociception500 mg/kg33 ± 3% inhibition[2]

Table 2: Antinociceptive Activity of Isolated Flavonoids from A. moluccana

CompoundExperimental ModelDosage (p.o.)EffectReference
SwertisinCarrageenan-induced hypernociceptive response30 mg/kg70 ± 2% inhibition[2]
This compoundCarrageenan-induced hypernociceptive response30 mg/kg50 ± 5% inhibition[2]
This compoundCFA-induced mechanical sensitization10 mg/kg25 ± 3% inhibition[2]
This compoundPGE2-induced mechanical sensitization10 mg/kg94 ± 6% inhibition[2]

Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments used to evaluate the pharmacological activity of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g).

  • Test Substance Administration: Administer the A. moluccana extract or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (5 mg/kg). A vehicle control group should receive the solvent used to dissolve the test substances.

  • Induction of Edema: Inject 100 µl of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][9]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the treated groups with the vehicle control group.

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Mechanical Hypernociception in Mice

  • Animals: Male Swiss mice (25-30 g).

  • Test Substance Administration: Administer the A. moluccana extract or this compound orally (p.o.) 1 hour before the CFA injection. A positive control group can be treated with indomethacin (10 mg/kg, p.o.).

  • Induction of Hypernociception: Inject 20 µl of CFA (1 mg/mL of heat-killed and dried Mycobacterium tuberculosis in paraffin oil and mannide monooleate) into the right hind paw.[3]

  • Measurement of Mechanical Hypernociception: Use von Frey filaments to assess the paw withdrawal threshold at baseline and at various time points (e.g., 2, 4, 24, 48 hours) after CFA injection.

  • Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the paw withdrawal threshold in the treated groups compared to the vehicle control group indicates an antinociceptive effect.

Conclusion

This compound, a C-glycosyl flavonoid from the leaves of Aleurites moluccana, demonstrates significant anti-inflammatory and antinociceptive properties in preclinical models. Its mechanism of action appears to involve the modulation of key inflammatory mediators and nociceptive pathways. The availability of a standardized extract and validated analytical methods provides a solid foundation for further research and development of this promising natural compound for the management of pain and inflammation. This technical guide provides researchers with the essential information and methodologies to explore the full therapeutic potential of this compound.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis and Standardization cluster_pharmacology Pharmacological Evaluation A Aleurites moluccana Dried Leaves B Methanolic Extraction A->B C Crude Extract B->C D Column Chromatography C->D F Standardized Dried Extract (SDE) C->F Spray Drying E Isolated This compound D->E G HPLC Quantification E->G Standard H In-vivo Models (Rats/Mice) E->H F->G F->H I Carrageenan-induced Paw Edema H->I J CFA-induced Hypernociception H->J K Data Analysis: Inhibition of Inflammation/Pain I->K J->K

Overall experimental workflow for studying this compound.

References

Physical and chemical properties of 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2''-O-Rhamnosylswertisin

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological activities of this compound, a flavonoid C-glycoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visualization of complex biological pathways.

Core Physical and Chemical Properties

This compound is a natural flavonoid found in various plant species, including Aleurites moluccana and Iris postii.[1][2] Its structure consists of a swertisin core (a C-glycosylflavone) with a rhamnose sugar moiety attached. This glycosylation significantly influences its biological properties.

General and Computed Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
IUPAC Name 6-[(4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[3]
CAS Number 83889-78-5[4]
Molecular Formula C28H32O14[3]
Molecular Weight 592.55 g/mol [5]
Appearance Solid; Fine, hygroscopic powder[1][6]
Boiling Point 855.9 ± 65.0 °C (Predicted)[6]
Density 1.66 ± 0.1 g/mL (Predicted)[6]
XLogP3 -0.6[3]
Solubility and Storage
  • Solubility : The compound exhibits high aqueous solubility.[7] For experimental use, warming the tube to 37°C and using an ultrasonic bath can aid in achieving higher solubility.[5] A preparation method for an in vivo formula involves dissolving the compound in DMSO, followed by the addition of PEG300, Tween 80, and a final saline/PBS solution.[4]

  • Storage : For long-term stability, the powdered form should be stored at -20°C for up to three years.[4] In solvent, it should be kept at -80°C for up to one year.[4] Another recommendation is sealed storage at 2-8°C, protected from moisture and light.[5]

Spectroscopic and Analytical Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

Data TypeKey InformationSource
Mass Spectrometry ESI-MS (Negative Ion Mode)[8]. Other MS data shows a precursor ion [M+H]+ at m/z 593.17.[3][3][8]
NMR (1H & 13C) Used for structural confirmation. Detailed spectra are available in patent literature.[9][9]
Infrared (IR) Used for characterization, with spectra available in patent literature.[9][9]
Ultraviolet (UV) UV absorption profile has been documented.[9][9]
HPLC A primary method for quantification and purity assessment, with chromatograms published.[8][9][8][9]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification Workflow

The isolation of this compound typically involves extraction from plant material followed by multi-step chromatographic purification.

Protocol 1: From Aleurites moluccana Leaves [1]

  • Extraction : Milled, air-dried leaves (600 g) are extracted with methanol at room temperature for 7 days.

  • Concentration : The methanol solution is evaporated under vacuum to yield a crude extract (approx. 8.5% yield).

  • Chromatography : The crude extract is subjected to column chromatography on silica gel 60 (70–230 mesh).

  • Elution : A gradient elution is performed with increasing concentrations of methanol in dichloromethane to yield purified fractions containing this compound.

Protocol 2: From Iris postii Aerial Parts [10]

  • Defatting : Powdered aerial parts are defatted by soaking in hexane at room temperature.

  • Extraction : The defatted biomass is extracted with methanol.

  • Partitioning : The methanol extract is partitioned between H2O and dichloromethane, followed by partitioning between H2O and n-butanol.

  • Chromatography : The resulting fractions undergo multiple medium-pressure liquid chromatographic separations on reversed-phase (RP-18) columns to afford the pure compound.

G General Isolation and Purification Workflow Plant Dried Plant Material (e.g., Aleurites moluccana leaves) Extract Solvent Extraction (e.g., Methanol) Plant->Extract Crude Crude Extract Extract->Crude Column Column Chromatography (e.g., Silica Gel or RP-18) Crude->Column Fractions Fraction Collection Column->Fractions Analysis Purity Analysis (HPLC, TLC) Fractions->Analysis Pure Purified this compound Analysis->Pure

General Isolation and Purification Workflow
Analytical Characterization

  • Thin-Layer Chromatography (TLC) : For qualitative analysis, TLC can be performed on silica gel plates with a mobile phase of chloroform-methanol (e.g., 7:3 or 17:3 v/v).[11] Spots can be visualized under UV light at 254 nm or by spraying with a 2% ethanolic iron(III) chloride solution.[11]

  • High-Performance Liquid Chromatography (HPLC) : A validated HPLC-UV method is used for quantification. Analysis can be performed on a C18 column with detection at 338 nm.[8]

Biological Activity Assays

The antinociceptive and anti-inflammatory properties of this compound have been extensively studied using rodent models.

Protocol: Carrageenan-Induced Mechanical Nociception in Mice [1][12]

  • Acclimatization : C57BL mice are acclimatized to the laboratory conditions.

  • Baseline Measurement : The baseline mechanical nociceptive threshold is measured in the animals' hind paws using a digital von Frey apparatus.

  • Compound Administration : this compound (e.g., 5 to 50.6 µmol/kg) or vehicle is administered orally (p.o.).

  • Inflammation Induction : One hour after treatment, 20 µL of carrageenan (300 µ g/paw ) is injected into the subplantar tissue of the right hind paw.

  • Post-Induction Measurement : The mechanical nociceptive threshold is re-evaluated at specific time points (e.g., 3 hours) after the carrageenan injection.

  • Data Analysis : The results are expressed as the change in withdrawal threshold, and the percentage of inhibition compared to the vehicle-treated control group is calculated. Swertisin and this compound were shown to be effective in inhibiting the hypernociceptive response by 70 ± 2% and 50 ± 5%, respectively.[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of promising pharmacological effects.

  • Antinociceptive and Anti-inflammatory Effects : It demonstrates significant antinociceptive (pain-relieving) effects in models of inflammatory and neuropathic pain.[12][13] The compound effectively inhibits mechanical nociception induced by carrageenan and Complete Freund's Adjuvant (CFA).[12] Its anti-inflammatory action is supported by its ability to reduce neutrophil migration and decrease levels of the pro-inflammatory cytokine IL-1β.[12][13]

  • α-Glucosidase Inhibition : The compound has been reported to exhibit strong α-glucosidase inhibitory activity in vitro, suggesting potential applications in managing hyperglycemia.[2][10]

Implicated Signaling Pathways

Studies on the compound's mechanism of action suggest the modulation of several key signaling pathways involved in pain and inflammation.

Antinociceptive Mechanisms : In a model of neuropathic pain (partial sciatic nerve ligation), the pain-relieving effects of the extract containing this compound were found to involve the opioid, dopaminergic, and oxidonitrergic pathways .[12]

G Antinociceptive Signaling Involvement cluster_0 Central Nervous System Compound This compound Opioid Opioid Pathways Compound->Opioid modulates Dopamine Dopaminergic Pathways Compound->Dopamine modulates NO Oxidonitrergic Pathways Compound->NO modulates Pain Reduced Nociceptive Signaling Opioid->Pain contribute to Dopamine->Pain contribute to NO->Pain contribute to

Implicated Antinociceptive Pathways

Anti-inflammatory Mechanisms : The compound's ability to inhibit hypernociception induced by Prostaglandin E2 (PGE2) suggests it interferes with inflammatory signaling cascades.[1] PGE2 is known to activate pathways involving protein kinase A (PKA) and protein kinase C (PKC), which sensitize nociceptors.[1] By mitigating these pathways and reducing IL-1β levels, this compound helps to control the inflammatory response.

G Proposed Anti-inflammatory Mechanism Inflammation Inflammatory Stimulus (e.g., Carrageenan) PGE2 Prostaglandin E2 (PGE2) Release Inflammation->PGE2 Cytokines IL-1β Release Inflammation->Cytokines PKA_PKC PKA / PKC Activation PGE2->PKA_PKC Compound This compound Compound->PGE2 inhibits Compound->Cytokines inhibits Sensitization Nociceptor Sensitization PKA_PKC->Sensitization Hyperalgesia Hyperalgesia & Inflammation Sensitization->Hyperalgesia Cytokines->Hyperalgesia

Proposed Anti-inflammatory Mechanism

References

2''-O-Rhamnosylswertisin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Flavonoid Glycoside for Research and Development

This technical guide provides a comprehensive overview of 2''-O-Rhamnosylswertisin, a significant flavonoid glycoside with demonstrated therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, biological activities, and underlying mechanisms of action.

Core Compound Identification

CAS Number: 83889-78-5

Molecular Formula: C28H32O14

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical and pharmacological data for this compound, facilitating comparative analysis and experimental design.

PropertyValue
Molecular Weight 592.55 g/mol
Appearance Yellow Powder
Biological Source Aleurites moluccana (Candlenut tree)
Primary Activities Antinociceptive, Anti-inflammatory
Dosage (in vivo) 5 to 50.6 μmol/kg (p.o.) in mice
Analytical Method High-Performance Liquid Chromatography (HPLC-UV)

Biological Activities and Mechanism of Action

This compound, a major active constituent of Aleurites moluccana, has been the subject of multiple studies demonstrating its potent antinociceptive and anti-inflammatory properties. Research indicates its efficacy in various experimental models of pain and inflammation.

Antinociceptive Effects

In vivo studies have shown that this compound significantly inhibits mechanical nociception in models of inflammatory pain, such as those induced by carrageenan and Complete Freund's Adjuvant (CFA).[1] Furthermore, it has demonstrated expressive antinociceptive effects in neuropathic pain models, with an inhibitory value greater than that of gabapentin.[1] The antinociceptive action is believed to be mediated through its interaction with the opioid, dopaminergic, and oxidonitrergic pathways.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented. Oral treatment with the compound has been shown to attenuate neutrophil migration and reduce levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) following carrageenan injection.[1] In models of rheumatoid arthritis, it has been observed to reduce mechanical hypersensitivity and paw edema.[2][3] The underlying mechanism is suggested to involve the downregulation of key inflammatory mediators. While direct evidence for this compound is still emerging, related studies on flavonoids and extracts rich in this compound suggest a potential role in modulating the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Carrageenan-Induced Mechanical Hypernociception in Mice

This model is utilized to assess the peripheral anti-inflammatory and analgesic effects of a compound.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Procedure:

    • A baseline measurement of the paw withdrawal threshold to a mechanical stimulus is determined using von Frey filaments.

    • Inflammation is induced by an intraplantar injection of carrageenan (300 μ g/paw ) into the right hind paw.

    • This compound (or vehicle control) is administered orally (p.o.) at specified doses (e.g., 5 to 50.6 μmol/kg) one hour prior to the carrageenan injection.

    • The mechanical withdrawal threshold is re-assessed at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The results are expressed as the change in paw withdrawal threshold from baseline. A significant increase in the threshold compared to the vehicle-treated group indicates an antinociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, suitable for evaluating compounds in chronic pain conditions.

  • Animals: Wistar rats or Swiss mice are used.

  • Procedure:

    • A baseline mechanical sensitivity is established.

    • Chronic inflammation is induced by a subcutaneous injection of CFA into the plantar surface of the right hind paw.

    • Treatment with this compound (or vehicle/positive control like dexamethasone) is initiated, often on a later day (e.g., day 14) after the CFA injection and continued for a specific period (e.g., 8 days).[2][3]

    • Mechanical hypersensitivity and paw edema are measured at regular intervals throughout the treatment period.

  • Data Analysis: The reduction in mechanical hypersensitivity and paw volume in the treated groups is compared to the control group to determine the anti-inflammatory and anti-hyperalgesic efficacy.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is employed for the quantification of this compound in plant extracts and biological matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water and methanol/acetonitrile is typically used.

    • Detection: UV detection is performed at a wavelength between 330-340 nm.

  • Sample Preparation:

    • For plant extracts, a solid-phase or liquid-liquid extraction is performed to isolate the flavonoid fraction.

    • The sample is dissolved in an appropriate solvent (e.g., methanol/water mixture) and filtered before injection.

  • Quantification: A calibration curve is generated using a purified standard of this compound to determine the concentration in the unknown samples.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed anti-inflammatory signaling pathway and a typical experimental workflow for evaluating the antinociceptive effects of this compound.

G Proposed Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling Cascade cluster_response Inflammatory Response cluster_compound Compound Action Stimulus e.g., Carrageenan, CFA NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway activates MAPK_pathway MAPK Pathway Stimulus->MAPK_pathway activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_pathway->Cytokines induces MAPK_pathway->Cytokines induces Neutrophil Neutrophil Migration Cytokines->Neutrophil promotes Compound This compound Compound->NFkB_pathway inhibits Compound->MAPK_pathway inhibits G Experimental Workflow for Antinociceptive Activity cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection & Analysis Animals Select Mice Baseline Measure Baseline Paw Withdrawal Animals->Baseline Treatment Administer Compound (p.o.) Baseline->Treatment Induction Induce Inflammation (e.g., Carrageenan) Treatment->Induction Measurement Measure Paw Withdrawal Threshold Over Time Induction->Measurement Analysis Analyze and Compare with Control Measurement->Analysis

References

Preliminary Biological Activity Screening of 2''-O-Rhamnosylswertisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylswertisin, a flavonoid C-glycoside, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, α-glucosidase inhibitory, and cytotoxic properties. Detailed experimental protocols for key assays are provided to facilitate further investigation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the compound's potential mechanisms of action and the methodologies for its evaluation.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants, including Aleurites moluccana and Belamcanda chinensis.[1][2] Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities. Preliminary screenings of this compound have indicated its potential as a therapeutic agent, particularly in the context of inflammatory diseases and diabetes. This guide aims to consolidate the existing preclinical data on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Quantitative Data

The biological activities of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Anti-inflammatory and Antinociceptive Activity
Assay/ModelOrganism/Cell LineConcentration/DoseEffectReference
Carrageenan-induced mechanical hypernociceptionMice30 mg/kg (p.o.)50 ± 5% inhibition[1]
Complete Freund's Adjuvant (CFA)-induced mechanical sensitizationMiceNot specified25 ± 3% inhibition[1]
Prostaglandin E2 (PGE2)-induced mechanical hypernociceptionMice10 mg/kg (p.o.)94 ± 6% inhibition[1]
Carrageenan-induced paw edemaRatsNot specifiedProgressive reduction in paw edema[3]
CFA-induced rheumatoid arthritisRatsNot specifiedSignificant reduction in mechanical hypersensitivity and paw edema[3]
Table 2: Antioxidant Activity
AssayMethodIC50/EC50Reference
DPPH radical scavengingSpectrophotometry26.52 ± 0.11 µg/mL[4]
Table 3: α-Glucosidase Inhibitory Activity
Enzyme SourceMethodIC50Reference
YeastSpectrophotometry333 µg/mL[2]
Table 4: Cytotoxic Activity
Cell LineAssayConcentrationEffectReference
Not SpecifiedNot SpecifiedNot SpecifiedLimited data available[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory and Antinociceptive Assays
  • Animals: Male Swiss mice (25-30 g) are used.

  • Induction of Inflammation: A 50 µL intraplantar injection of carrageenan (300 µ g/paw ) is administered into the right hind paw.

  • Treatment: this compound (30 mg/kg) is administered orally (p.o.) one hour before the carrageenan injection. The vehicle control group receives a 0.9% NaCl solution.

  • Assessment of Mechanical Hypernociception: The mechanical withdrawal threshold is measured using von Frey filaments at different time points after carrageenan injection. An increase in the withdrawal threshold indicates an antinociceptive effect.

  • Data Analysis: The results are expressed as the percentage of inhibition of hypernociception compared to the control group.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Induction of Chronic Inflammation: A 20 µL intraplantar injection of CFA is administered into the right hind paw.

  • Treatment: this compound is administered orally at the desired dose.

  • Assessment of Mechanical Sensitization: Mechanical withdrawal thresholds are measured using von Frey filaments over several days or weeks.

  • Data Analysis: The effect of the treatment is evaluated by comparing the withdrawal thresholds of the treated group with the control group.

Antioxidant Assay
  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Add different concentrations of the this compound solution to the wells.

    • A control well should contain only the DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

α-Glucosidase Inhibitory Assay
  • Reagents:

    • Yeast α-glucosidase solution (e.g., 1.0 U/mL in phosphate buffer).

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate, e.g., 5 mM in phosphate buffer).

    • Phosphate buffer (e.g., 100 mM, pH 6.8).

    • Sodium carbonate (Na2CO3) solution (stop solution, e.g., 0.1 M).

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare different concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to each well.

    • Add the this compound solution at various concentrations.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the Na2CO3 solution.

  • Measurement: The absorbance is measured at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay
  • Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the precise molecular targets of this compound are still under investigation, studies on structurally related flavonoids and extracts containing this compound suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway, potentially by inhibiting IKK activity.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->IkappaB Degradation IkappaB_NFkappaB->NFkappaB Releases Rhamnosylswertisin This compound (Potential Inhibition) Rhamnosylswertisin->IKK Inhibits (putative) DNA DNA (κB site) NFkappaB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces

Potential Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including JNK, p38, and ERK, that are activated in response to various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Some flavonoids have been shown to modulate MAPK signaling, thereby exerting anti-inflammatory effects.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Rhamnosylswertisin This compound (Potential Inhibition) Rhamnosylswertisin->MAPKKK Inhibits (putative) Genes Inflammatory Gene Expression TranscriptionFactors->Genes Induces

Potential Modulation of the MAPK Pathway by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described in this guide.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare DPPH Solution Mix Mix DPPH and Sample in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare this compound Serial Dilutions Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Inhibition and IC50 Read_Abs->Calculate

Workflow for the DPPH Radical Scavenging Assay.

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate (3-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Calculate Calculate Cell Viability and IC50 Read_Abs->Calculate

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The preliminary biological activity screening of this compound reveals its promising potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities warrant further investigation. The provided experimental protocols and summarized data offer a solid foundation for future research.

Key areas for future exploration include:

  • Elucidation of Molecular Mechanisms: More in-depth studies are required to identify the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Comprehensive Cytotoxicity Profiling: Evaluation of the cytotoxic effects of this compound against a broader panel of cancer cell lines is necessary to assess its potential as an anticancer agent.

  • In Vivo Efficacy and Safety: Further in vivo studies are needed to establish the efficacy and safety profile of this compound in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective compounds.

This technical guide serves as a catalyst for advancing the research on this compound, with the ultimate goal of translating these preliminary findings into novel therapeutic interventions.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of 2''-O-Rhamnosylswertisin for Researchers

This guide provides a comprehensive overview of the flavonoid C-glycoside this compound, summarizing its known biological activities, physicochemical properties, and the experimental methodologies used to elucidate them. The information is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a flavonoid belonging to the flavone C-glycoside class. It is structurally characterized by a swertisin core (apigenin-6-C-glucoside) with a rhamnose sugar moiety attached at the 2''-position of the glucose. This compound has been isolated from several plant species, most notably from the leaves of Aleurites moluccana (candlenut tree) and the aerial parts of Iris postii. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its significant antinociceptive and anti-inflammatory properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its extraction, isolation, and formulation in experimental and pharmaceutical contexts.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₄PubChem[1]
Molecular Weight 592.55 g/mol GlpBio[2][3]
Appearance Not explicitly stated; likely a solid.GlpBio[2]
Solubility Soluble in methanol.GlpBio[3]
Storage 2-8°C, sealed from moisture and light.GlpBio[3]

Pharmacological Activities

This compound has been investigated for several biological activities, with the most robust evidence in the areas of anti-inflammation, analgesia, and anti-diabetic effects.

Anti-inflammatory and Antinociceptive Activity

A significant body of research demonstrates that this compound possesses potent anti-inflammatory and pain-relieving effects. Studies utilizing mouse models of inflammatory and neuropathic pain have shown its efficacy in reducing hypersensitivity.[4] Oral administration of the compound has been shown to inhibit mechanical nociception induced by inflammatory agents like carrageenan and Complete Freund's Adjuvant (CFA).[4][5] Furthermore, it has demonstrated a significant antinociceptive effect in a partial sciatic nerve ligation model, with an inhibitory value greater than the standard neuropathic pain drug, gabapentin.[3][4] The mechanism appears to involve, at least in part, the attenuation of neutrophil migration and the reduction of pro-inflammatory cytokine IL-1β levels.[4][5]

Model / AssaySpeciesDose (p.o.)EffectReference
Carrageenan-induced mechanical hypernociceptionMice30 mg/kg50 ± 5% inhibition[6]
Complete Freund's Adjuvant (CFA)-induced mechanical sensitizationMice30 mg/kg25 ± 3% inhibition[6]
Prostaglandin E₂ (PGE₂)-induced mechanical hypernociceptionMice30 mg/kg94 ± 6% inhibition[6]
Acetic acid-induced abdominal writhingMiceNot specified92 ± 4% inhibition[6]
Partial Ligation of Sciatic Nerve (PLSN)Mice5 to 50.6 µmol/kgExpressive antinociception, greater than gabapentin[4]
Rheumatoid Arthritis (CFA-induced)MiceNot specifiedReduced mechanical hypersensitivity and paw edema[7]
Anti-Diabetic Activity

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[8] Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, which is a key therapeutic strategy in managing type 2 diabetes.

AssayIC₅₀ Value (µM)ComparisonReference
Yeast α-glucosidase inhibition22.8 ± 1.5More potent than Acarbose (IC₅₀ = 217.4 ± 11.2 µM)[9]
Antioxidant Activity

Extracts containing this compound have demonstrated significant dose-dependent free radical scavenging and total antioxidant activities, comparable to ascorbic acid.[8] While the specific contribution of this compound to the total antioxidant capacity of the extracts has not been fully isolated, its flavonoid structure suggests inherent antioxidant potential.

Putative Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of its source extracts and related flavonoids, several signaling pathways are implicated.

Inflammatory Signaling

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10] These pathways are central regulators of pro-inflammatory gene expression, including cytokines like TNF-α and IL-1β. It is hypothesized that this compound may exert its anti-inflammatory effects by suppressing the activation of these key pathways, thereby reducing the production of inflammatory mediators.

G stimulus Inflammatory Stimulus (e.g., Carrageenan, CFA) mapk MAPK Pathway (p38, JNK) stimulus->mapk nfkb NF-κB Pathway (p65) stimulus->nfkb compound This compound compound->mapk Hypothesized Inhibition compound->nfkb Hypothesized Inhibition cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) mapk->cytokines nfkb->cytokines inflammation Inflammation & Nociceptor Sensitization cytokines->inflammation

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Nociceptive Signaling

Studies on the crude extract of Aleurites moluccana, for which this compound is a primary active component, suggest the involvement of multiple pain-related pathways. The antinociceptive effects in a neuropathic pain model were linked to the opioid, dopaminergic, and oxidonitrergic (NO) pathways.[4] This indicates a complex mechanism of action that may involve both central and peripheral nervous system modulation.

G compound This compound (via A. moluccana extract) opioid Opioid Pathway compound->opioid Modulates dopamine Dopaminergic Pathway compound->dopamine Modulates no Oxidonitrergic (NO) Pathway compound->no Modulates analgesia Antinociceptive Effect opioid->analgesia dopamine->analgesia no->analgesia

Caption: Putative involvement of multiple pathways in the antinociceptive effect.

Experimental Protocols

Detailed protocols are essential for the replication and extension of research findings. Below are representative methodologies synthesized from the cited literature.

Extraction and Isolation

This protocol describes a general method for obtaining this compound from plant material.[6]

G start Milled, air-dried leaves (e.g., A. moluccana) extraction Maceration with Methanol (Room temp, 7 days) start->extraction evaporation Vacuum Evaporation extraction->evaporation crude_extract Methanol Crude Extract evaporation->crude_extract column Silica Gel Column Chromatography (DCM:MeOH gradient) crude_extract->column fractionation Collect Fractions (I-IX) column->fractionation purification Further Purification (e.g., Preparative TLC/HPLC) fractionation->purification final_product Pure this compound purification->final_product

References

Potential Therapeutic Applications of 2''-O-Rhamnosylswertisin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylswertisin, a C-glycosylflavonoid found in plants such as Aleurites moluccana, has demonstrated significant potential as a therapeutic agent, primarily exhibiting pronounced antinociceptive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its therapeutic applications, underlying mechanisms of action, and relevant experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel analgesic and anti-inflammatory drugs.

Introduction

Chronic pain and inflammation represent significant global health challenges, necessitating the development of novel and effective therapeutic interventions. Natural products have historically been a rich source of new drug candidates. This compound, a flavonoid C-glycoside, has emerged as a promising lead compound due to its potent bioactivities observed in various preclinical models. This guide synthesizes the available scientific literature to provide an in-depth analysis of its therapeutic potential.

Therapeutic Applications

The primary therapeutic applications of this compound investigated to date are in the management of pain and inflammation.

Antinociceptive Effects

This compound has shown significant efficacy in animal models of both inflammatory and neuropathic pain.[1][2]

  • Inflammatory Pain: In models such as carrageenan-induced hyperalgesia and Complete Freund's Adjuvant (CFA)-induced arthritis, orally administered this compound has been shown to significantly reduce mechanical hypersensitivity.[2][3][4]

  • Neuropathic Pain: Studies utilizing the partial sciatic nerve ligation (PSNL) model in mice have demonstrated that this compound can reverse mechanical hypersensitivity, with an efficacy comparable to or greater than that of the standard neuropathic pain drug, gabapentin.[1][2]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are closely linked to its antinociceptive effects. The compound has been observed to:

  • Attenuate neutrophil migration to the site of inflammation.[1][2]

  • Reduce the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[1][2]

  • Inhibit paw edema in inflammatory models.

Quantitative Data on Therapeutic Effects

The following table summarizes the key quantitative data from preclinical studies on this compound.

Pain Model Species Administration Route Dosage Effect Reference
Carrageenan-induced mechanical hypernociceptionMiceOral (p.o.)30 mg/kg50 ± 5% inhibition of hypernociception[3]
Complete Freund's Adjuvant (CFA)-induced mechanical sensitizationMiceOral (p.o.)10 mg/kg25 ± 3% inhibition of mechanical sensitization[3]
Prostaglandin E2 (PGE2)-induced mechanical hypernociceptionMiceOral (p.o.)10 mg/kg94 ± 6% inhibition of hypernociception[3]
Acetic acid-induced abdominal writhingMiceNot specifiedNot specified92 ± 4% inhibition[3]
Partial Ligation of Sciatic Nerve (PLSN)MiceOral (p.o.)5 to 50.6 μmol/kgExpressive antinociception, greater than gabapentin[2]
Carrageenan- and CFA-induced mechanical nociceptionMiceOral (p.o.)5 to 50.6 μmol/kgInhibition of mechanical nociception[2]

Mechanism of Action and Signaling Pathways

The analgesic and anti-inflammatory effects of this compound appear to be mediated through multiple signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to modulate key inflammatory pathways. Oral treatment with the compound attenuates the levels of the pro-inflammatory cytokine IL-1β following carrageenan injection.[1][2] While direct evidence for this compound is still emerging, related studies on plant extracts containing this compound and other flavonoids suggest the involvement of the NF-κB and MAPK signaling pathways in mediating anti-inflammatory effects.[4][5]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_compound Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response Stimulus Inflammatory Stimulus IL1R IL-1 Receptor Stimulus->IL1R Compound This compound IKK IKK Compound->IKK Inhibition MAPK MAPK (p38, ERK, JNK) Compound->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Compound->Cytokines Reduction IL1R->IKK IL1R->MAPK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation MAPK->Nucleus Nucleus->Cytokines transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Neuropathic Pain Modulation

In models of neuropathic pain, the antinociceptive effects of the extract containing this compound have been shown to involve the opioid, dopaminergic, and oxidonitrergic pathways.[1][2] The precise molecular interactions within these pathways are still under investigation. However, it is suggested that flavonoids can exert analgesic effects that are reversible by opioid receptor antagonists, indicating a potential interaction with the endogenous opioid system.[1]

neuropathic_pain_mechanisms cluster_pathways Proposed Mechanisms of Action Compound This compound Opioid Opioid Pathway Compound->Opioid Dopaminergic Dopaminergic Pathway Compound->Dopaminergic Oxidonitrergic Oxidonitrergic Pathway (Nitric Oxide) Compound->Oxidonitrergic Analgesia Analgesic Effect (Reduced Hypersensitivity) Opioid->Analgesia Dopaminergic->Analgesia Oxidonitrergic->Analgesia NeuropathicPain Neuropathic Pain (e.g., from PSNL)

Caption: Interplay of proposed mechanisms for neuropathic pain relief.

Detailed Experimental Protocols

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the acute anti-inflammatory and antinociceptive effects of a compound.

Materials:

  • λ-Carrageenan solution (1-2% in sterile saline)

  • This compound solution/suspension in an appropriate vehicle

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Male Swiss mice or Wistar rats

  • Calibrated electronic von Frey apparatus or manual filaments

  • Plexiglass testing chambers with a wire mesh floor

Procedure:

  • Acclimatization: Acclimate animals to the testing environment for at least 1 hour before the experiment.

  • Baseline Measurement: Measure the baseline mechanical withdrawal threshold of the animals' hind paws using the von Frey apparatus.

  • Compound Administration: Administer this compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

  • Induction of Inflammation: After a specific pretreatment time (e.g., 1 hour), inject a small volume (e.g., 20-50 µL) of carrageenan solution into the plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the mechanical withdrawal threshold at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of hypernociception for each group compared to the vehicle control group.

carrageenan_workflow Start Start Acclimatize Acclimatize Animals (e.g., 1 hour) Start->Acclimatize Baseline Measure Baseline Mechanical Threshold (von Frey) Acclimatize->Baseline Administer Administer Compound/ Control/Vehicle Baseline->Administer Induce Induce Inflammation (Carrageenan Injection) Administer->Induce 1h pre-treatment Measure Measure Mechanical Threshold at Time Points (e.g., 1, 2, 3, 4h) Induce->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced pain model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model mimics chronic inflammatory conditions like rheumatoid arthritis.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • This compound solution/suspension

  • Positive control (e.g., Dexamethasone)

  • Vehicle control

  • Male Wistar rats or Swiss mice

  • Calibrated electronic von Frey apparatus

  • Plethysmometer (for paw volume measurement)

Procedure:

  • Induction of Arthritis: Inject a small volume (e.g., 20-100 µL) of CFA into the plantar surface of the right hind paw of the animals.

  • Development of Arthritis: Allow arthritis to develop over a period of several days (e.g., 14 days).

  • Treatment: Begin daily administration of this compound, positive control, or vehicle for a specified duration (e.g., 8 days).

  • Assessment: Regularly measure mechanical hypersensitivity (von Frey test) and paw edema (plethysmometer) in both the ipsilateral and contralateral paws.

  • Histological Analysis: At the end of the study, animals can be euthanized, and the affected joints collected for histological analysis to assess joint damage, fibrosis, and cartilage degradation.

  • Data Analysis: Compare the changes in mechanical threshold and paw volume between the treatment groups and the vehicle control group.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 8-0 silk)

  • This compound solution/suspension

  • Positive control (e.g., Gabapentin)

  • Vehicle control

  • Male C57BL/6 mice

  • Calibrated electronic von Frey apparatus

Procedure:

  • Anesthesia: Anesthetize the mice.

  • Surgery: Make a small incision in the thigh to expose the sciatic nerve. Tightly ligate approximately one-third to one-half of the dorsal part of the sciatic nerve with a suture. For sham-operated animals, the nerve is exposed but not ligated.

  • Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia for the initial recovery period.

  • Development of Neuropathy: Allow several days for the development of neuropathic pain symptoms (e.g., 7 days).

  • Treatment and Assessment: Administer this compound, positive control, or vehicle and measure mechanical hypersensitivity using the von Frey test at various time points post-treatment.

  • Data Analysis: Compare the mechanical withdrawal thresholds of the different treatment groups to assess the antinociceptive efficacy of the compound.

Conclusion and Future Directions

This compound has demonstrated compelling antinociceptive and anti-inflammatory activities in preclinical models, suggesting its potential as a novel therapeutic agent for the management of pain and inflammatory disorders. Its multifaceted mechanism of action, potentially involving the modulation of opioid, dopaminergic, and key inflammatory signaling pathways, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the identified signaling pathways.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Performing comprehensive toxicology studies to establish its safety profile.

  • Evaluating its efficacy in a broader range of pain and inflammatory models, including those that more closely mimic human disease states.

The continued exploration of this compound holds promise for the development of a new class of analgesic and anti-inflammatory drugs with a potentially favorable efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 2''-O-Rhamnosylswertisin from Iris postii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of 2''-O-Rhamnosylswertisin, a bioactive flavonoid glycoside, from the aerial parts of Iris postii. The methodology is based on established phytochemical research and is intended to guide researchers in obtaining this compound for further study and drug development. This compound has demonstrated notable biological activities, including strong α-glucosidase inhibition and effective mechanical antinociceptive properties, making it a compound of significant interest.[1][2][3] The protocol herein describes a multi-step process involving solvent extraction followed by medium-pressure liquid chromatographic separation.

Introduction

Iris postii Mouterde is a plant species used in the traditional medicine of regions like Iraqi Kurdistan for treating inflammations.[1][2] Phytochemical investigations of this plant have revealed the presence of several bioactive compounds, including flavonoids, isoflavonoids, and stilbene glycosides.[4][5][6] Among the compounds isolated from the aerial parts is 2''-O-α-L-rhamnopyranosyl swertisin, a C-glycosylflavone that has garnered scientific interest for its potential therapeutic applications.[1][4] This document outlines the necessary steps to isolate this specific compound from the methanolic extract of Iris postii's aerial parts.[1][2][3][4][6][7][8][9]

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for the successful design and execution of the isolation protocol.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₄[10][11]
Molecular Weight 592.55 g/mol [10][11]
Solubility Soluble in methanol and ethanol-water mixtures.[12][13] For higher solubility, warming to 37°C and ultrasonication may be beneficial.[10]General flavonoid solubility data and product sheet.
Storage Store at 2-8°C, sealed, away from moisture and light.[10] Stock solutions can be stored below -20°C for several months.[10]Product Data Sheet

Experimental Protocol

The isolation of this compound from Iris postii involves a systematic workflow from plant material collection to the purification of the final compound.

I. Plant Material Collection and Preparation
  • Collection : Collect the aerial parts (leaves and stems) of Iris postii during its flowering season.

  • Drying : Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The use of powdered, dried plant material generally leads to more effective extraction.[13]

  • Grinding : Grind the dried aerial parts into a fine powder using a mechanical grinder to increase the surface area for solvent extraction. A particle size of less than 0.5 mm is often considered optimal.[13]

II. Extraction of Crude Flavonoids

This phase aims to extract a broad range of phytochemicals, including the target flavonoid glycoside, from the prepared plant material.

  • Solvent Selection : Methanol is an effective solvent for the extraction of flavonoids from Iris postii.[1][2] Generally, alcohol-water mixtures (e.g., 70% methanol or ethanol) are efficient for extracting flavonoids.[12][13]

  • Maceration :

    • Soak the powdered plant material in methanol at room temperature.

    • The mixture should be agitated periodically over a period of 2 to 72 hours to ensure thorough extraction.[12]

    • Filter the extract to separate the plant residue from the liquid.

    • Repeat the extraction process with fresh solvent on the plant residue to maximize the yield.

  • Concentration :

    • Combine the methanolic extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

III. Chromatographic Isolation and Purification

Medium-pressure liquid chromatography (MPLC) is the specified method for separating this compound from the crude extract.[1][2][3][4][6][7][8][9]

  • Sample Preparation : Dissolve a portion of the crude methanolic extract in a suitable solvent for injection into the MPLC system.

  • MPLC Separation :

    • Stationary Phase : Utilize a suitable stationary phase for flavonoid separation, such as C18 reversed-phase silica gel.

    • Mobile Phase : Employ a gradient elution system with a mixture of solvents. A common system for flavonoid glycosides involves a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The specific gradient will need to be optimized based on the column dimensions and the complexity of the extract.

    • Detection : Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm and 340 nm where flavonoids exhibit strong absorbance.

  • Fraction Collection : Collect fractions corresponding to the peaks observed in the chromatogram.

  • Purity Analysis : Analyze the collected fractions containing the putative this compound using High-Performance Liquid Chromatography (HPLC) to assess purity.

  • Structure Elucidation : Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments).[8]

Visualization of Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

Isolation_Workflow cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Crude Extraction cluster_purify Phase 3: Purification & Analysis A Collection of Iris postii (Aerial Parts) B Air Drying A->B C Grinding to Fine Powder B->C D Maceration with Methanol C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude Methanolic Extract F->G H Medium-Pressure Liquid Chromatography (MPLC) G->H I Fraction Collection H->I J Purity Analysis (HPLC) I->J K Structure Elucidation (MS, NMR) J->K L Purified this compound K->L

Caption: Workflow for the isolation of this compound.

Compounds Isolated from Iris postii Aerial Parts

The methanolic extract of Iris postii aerial parts contains a variety of compounds. Table 2 lists the compounds that have been successfully isolated alongside this compound in published research.

CompoundClass
L-tryptophanAmino Acid
AndrosinAcetophenone Glycoside
IsovitexinFlavone C-glycoside
SwertisinFlavone C-glycoside
2''-O-α-L-rhamnopyranosyl swertisin Flavone C-glycoside

Source: Amin et al., 2021[1][2][4][6]

Logical Relationship of Flavonoid Glycoside Isolation

The general logic for isolating flavonoid glycosides from a plant matrix follows a reductive process, moving from a complex mixture to a pure compound.

Logical_Flow Plant Plant Material (Complex Mixture) Extract Crude Extract (Semi-complex) Plant->Extract Extraction Fractions Chromatographic Fractions (Simplified Mixtures) Extract->Fractions Chromatography Pure Pure Compound (Isolated Molecule) Fractions->Pure Purification

Caption: General logical flow of natural product isolation.

Concluding Remarks

The protocol detailed in this application note provides a robust framework for the successful isolation of this compound from Iris postii. Adherence to these methodologies, coupled with standard laboratory practices, should enable researchers to obtain this compound for further investigation into its pharmacological properties and potential as a therapeutic agent. The provided data and workflows are intended to serve as a comprehensive guide for professionals in the fields of phytochemistry, natural product chemistry, and drug development.

References

Application Note: Quantification of 2''-O-Rhamnosylswertisin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2''-O-Rhamnosylswertisin in plant extracts and other sample matrices using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described methodology is robust, accurate, and precise, making it suitable for quality control, pharmacokinetic studies, and various research applications. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a flavonoid C-glycoside found in various medicinal plants, such as Aleurites moluccana[1][2]. It has demonstrated significant biological activities, including analgesic effects, making it a compound of interest for pharmaceutical research and development[3]. Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts and in the development of new therapeutic agents. This application note details a validated HPLC-UV method for the determination of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of plant extracts for HPLC analysis. The specific details may need to be optimized based on the sample matrix.

  • Extraction of this compound from Plant Material:

    • Macerate the dried and powdered plant material (e.g., leaves of Aleurites moluccana) with a 70:30 (v/v) ethanol-water solution at room temperature for 5 days[4].

    • Concentrate the resulting solution under vacuum to obtain a concentrated extract[4].

    • For analysis, dissolve the dried extract in methanol (20% of the final volume) and sonicate for 5 minutes[3].

    • Add acidified water (pH 3.5) to constitute 20% of the final volume[3].

    • Bring the sample to the final desired concentration (e.g., 1 to 2 mg/mL) with a 50:50 mixture of methanol and acidified water[3].

  • Final Sample Preparation:

    • Filter the final solution through a 0.22 µm membrane filter prior to injection into the HPLC system to remove any particulate matter[3].

HPLC-UV Method

The following chromatographic conditions have been validated for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C8 X-Bridge, 150 x 4.6 mm, 5 µm particle size[4].

  • Mobile Phase: A gradient of acetonitrile (A) and acidified water with a pH of 3.54 (adjusted with acetic acid) (B)[4].

  • Gradient Program:

    • 0 min: 10% A, 90% B

    • 20 min: 25% A, 75% B

    • 30 min: 10% A, 90% B

    • Hold at 10% A, 90% B for 10 minutes (total run time 40 minutes)[4].

  • Flow Rate: 0.5 mL/min[4].

  • Injection Volume: 20 µL[4].

  • Column Temperature: Maintained at ambient temperature or controlled, e.g., 25 °C.

  • UV Detection Wavelength: 338 nm[3]. The retention time for this compound under these conditions is approximately 24.5 minutes[4].

Quantitative Data Summary

The HPLC-UV method was validated according to international guidelines, and the key quantitative data is summarized in the tables below. The validation was performed for this compound (I) and a related flavonoid, swertisin (II)[1][2].

Table 1: Linearity and Range [1][2][5]

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)
This compound (I)5.89 - 117.8> 0.99
Swertisin (II)1.38 - 27.68> 0.99

Table 2: Accuracy (Recovery) [1][2]

CompoundSpiked Concentration LevelMean Recovery (%)
This compound (I)100%100.3
Swertisin (II)100%102.8

Table 3: Precision (Relative Standard Deviation - RSD) [1][2]

CompoundIntra-day Precision (RSD%)Inter-day Precision (RSD%)
This compound (I)< 1.0< 3.5
Swertisin (II)< 1.0< 3.5

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sp1 Plant Material Extraction (e.g., Aleurites moluccana leaves) sp2 Dissolution in Methanol/Water & Sonication sp1->sp2 sp3 Filtration (0.22 µm) sp2->sp3 hplc HPLC System sp3->hplc Inject Sample column C8 Column hplc->column detector UV Detector (338 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification result Final Concentration of This compound quantification->result

Caption: Workflow for the HPLC-UV quantification of this compound.

Signaling Pathway (Illustrative)

While this application note focuses on a chemical analysis method, understanding the biological context of this compound can be valuable. The following is a simplified, hypothetical signaling pathway to illustrate how such a compound might exert its effects, for example, in analgesia.

Signaling_Pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor enzyme Downstream Effector (e.g., Adenylyl Cyclase) receptor->enzyme Activation/Inhibition second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger kinase Protein Kinase A second_messenger->kinase Activation ion_channel Ion Channel Modulation kinase->ion_channel Phosphorylation cellular_response Analgesic Effect ion_channel->cellular_response

Caption: Hypothetical signaling pathway for the analgesic action of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of this compound. The detailed protocol and performance characteristics provide a solid foundation for researchers and drug development professionals to implement this method for routine analysis, quality control of herbal products, and in support of preclinical and clinical studies.

References

Application Note: Structural Characterization of 2''-O-Rhamnosylswertisin using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectral data and experimental protocols for the structural characterization of 2''-O-Rhamnosylswertisin, a C-glycosylflavone.

Introduction

This compound is a flavonoid glycoside that has been isolated from various medicinal plants.[1][2][3] Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them of great interest in pharmaceutical research and drug development. Accurate structural elucidation is a critical step in the study of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is a powerful tool for the unambiguous determination of complex molecular structures like that of this compound.[1][2] This application note presents a summary of the NMR spectral data and a generalized protocol for its acquisition and analysis.

Materials and Methods

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, typically methanol-d4 (CD₃OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube. The choice of solvent may vary and should be reported with the data.[4]

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[4] The following experiments are performed:

  • ¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment, such as the pulse-averaged ¹³C experiment, is used to obtain the carbon spectrum.

  • COSY (Correlation Spectroscopy): A standard COSY-45 or COSY-90 pulse sequence is used to establish ¹H-¹H spin-spin coupling networks.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive HSQC experiment with gradient selection is used to determine one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed to identify long-range (2-3 bond) ¹H-¹³C correlations.

Results and Discussion

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through the combined analysis of 1D and 2D NMR data. The chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. The numbering of the atoms in the molecule follows standard flavonoid nomenclature.

PositionδC (ppm)δH (ppm), J (Hz)COSY CorrelationsHMBC Correlations
Flavone Backbone
2164.4H-3, H-2', H-6'
396.96.67 (s)C-2, C-4, C-10
4182.8
5157.5H-6, H-8
6111.8
7164.5H-6, H-8
8101.46.76 (s)C-6, C-7, C-9, C-10
9162.5H-8
10101.5H-3, H-8
1'121.8H-2', H-6', H-3', H-5'
2', 6'128.77.89 (d, J=9.0)H-3', H-5'C-2, C-4', C-1'
3', 5'116.86.93 (d, J=9.0)H-2', H-6'C-1', C-4'
4'161.6H-2', H-6', H-3', H-5'
OCH₃55.93.96 (s)C-7
Glucose Moiety
1''72.14.55 (m)H-2''C-5, C-6, C-7
2''80.93.10-3.90 (m)H-1'', H-3''C-1'', C-3''
3''74.63.10-3.90 (m)H-2'', H-4''C-2'', C-4''
4''71.43.10-3.90 (m)H-3'', H-5''C-3'', C-5''
5''83.23.10-3.90 (m)H-4'', H-6''a, H-6''bC-1'', C-4'', C-6''
6''63.33.10-3.90 (m)H-5''C-4'', C-5''
Rhamnose Moiety
1'''5.11 (m)H-2'''C-2''
2'''3.10-3.90 (m)H-1''', H-3'''C-1''', C-3'''
3'''3.10-3.90 (m)H-2''', H-4'''C-2''', C-4'''
4'''3.10-3.90 (m)H-3''', H-5'''C-3''', C-5'''
5'''3.10-3.90 (m)H-4''', H-6'''C-4''', C-6'''
6'''0.65 (d, J=6.0)H-5'''C-4''', C-5'''

Note: Some of the proton signals for the sugar moieties are overlapped in a multiplet (m) between 3.10-3.90 ppm. Specific assignments within this region require more detailed 2D NMR analysis.

Structural Elucidation through 2D NMR

The COSY spectrum is instrumental in identifying the proton-proton coupling networks within the glucose and rhamnose sugar moieties, as well as the coupled aromatic protons on the B-ring of the flavone.

The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, providing a foundation for the carbon assignments.

The HMBC spectrum is crucial for connecting the different structural fragments. Key HMBC correlations that confirm the overall structure include:

  • The correlation between the anomeric proton of the glucose (H-1'') and the carbons of the A-ring (C-5, C-6, C-7), confirming the C-glycosidic linkage at C-6.

  • The correlation between the anomeric proton of the rhamnose (H-1''') and the C-2'' of the glucose, which definitively establishes the 2''-O-rhamnosyl linkage.

  • Correlations from the methoxy protons to C-7, confirming its position.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CD3OD) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

HMBC_Correlations cluster_flavone Flavone Core cluster_glucose Glucose cluster_rhamnose Rhamnose C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 C8 C-8 C9 C-9 C10 C-10 C1_prime C-1' C2_prime C-2' C3_prime C-3' C4_prime C-4' C5_prime C-5' C6_prime C-6' H3 H-3 H3->C2 H3->C4 H3->C10 H8 H-8 H8->C6 H8->C7 H8->C9 H8->C10 H2_prime H-2' H2_prime->C2 H2_prime->C4_prime H6_prime H-6' H6_prime->C2 H6_prime->C4_prime H3_prime H-3' H3_prime->C1_prime H3_prime->C4_prime H5_prime H-5' H5_prime->C1_prime H5_prime->C4_prime C1_pp C-1'' C2_pp C-2'' H1_pp H-1'' H1_pp->C6 H1_pp->C7 C1_ppp C-1''' C2_ppp C-2''' H1_ppp H-1''' H1_ppp->C2_pp

References

Application Notes and Protocols for the Synthesis of 2''-O-Rhamnosylswertisin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical synthesis of 2''-O-Rhamnosylswertisin and its derivatives. This compound, a naturally occurring C-glycosylflavone O-glycoside, has garnered significant interest due to its potential therapeutic properties, including analgesic and α-glucosidase inhibitory activities. The synthetic pathway outlined herein is a proposed multi-step process involving the strategic protection of the hydroxyl groups on the swertisin core, followed by regioselective glycosylation with a protected rhamnose donor, and subsequent deprotection to yield the target compound. This protocol is designed to serve as a foundational methodology for researchers aiming to produce this and structurally related compounds for further investigation in drug discovery and development.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants with a wide range of biological activities. Glycosylation of flavonoids can significantly impact their solubility, stability, and bioavailability, often modulating their pharmacological effects. Swertisin is a C-glycosylflavone, a subclass of flavonoids characterized by a sugar moiety directly attached to the aglycone via a carbon-carbon bond, making them resistant to enzymatic hydrolysis. This compound is a derivative of swertisin where a rhamnose sugar is attached to the 2''-hydroxyl group of the C-linked glucose moiety. The synthesis of such complex flavonoid glycosides presents a significant challenge due to the need for regioselective glycosylation among multiple hydroxyl groups. This document details a proposed chemical synthesis strategy to address this challenge.

Proposed Synthetic Pathway

The synthesis of this compound from swertisin is a multi-step process that can be broadly divided into three key stages:

  • Selective Protection of Swertisin: To achieve regioselective glycosylation at the 2''-hydroxyl group, all other hydroxyl groups on the swertisin molecule must be protected.

  • Glycosylation: The protected swertisin is then reacted with a protected rhamnosyl donor in a glycosylation reaction.

  • Deprotection: Finally, all protecting groups are removed to yield the desired this compound.

G cluster_0 Stage 1: Selective Protection cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection Swertisin Swertisin Protected_Swertisin Selectively Protected Swertisin (2''-OH free) Swertisin->Protected_Swertisin Protection Strategy Glycosylated_Product Fully Protected This compound Protected_Swertisin->Glycosylated_Product Glycosylation (e.g., Koenigs-Knorr) Rhamnosyl_Donor Protected Rhamnosyl Donor Rhamnosyl_Donor->Glycosylated_Product Final_Product This compound Glycosylated_Product->Final_Product Deprotection

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Selective Protection of Swertisin
  • Objective: To protect all hydroxyl groups of swertisin except for the 2''-hydroxyl group of the C-linked glucose. This is a challenging step requiring a multi-step protection strategy. A plausible approach involves the use of orthogonal protecting groups.

  • Materials:

    • Swertisin

    • Benzyl bromide (BnBr)

    • Sodium hydride (NaH)

    • Dry N,N-Dimethylformamide (DMF)

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dry Dichloromethane (DCM)

    • Acetic anhydride

    • Pyridine

    • Tetrabutylammonium fluoride (TBAF)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Per-benzylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve swertisin in dry DMF. Add NaH portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide and allow the reaction to warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material. Quench the reaction carefully with methanol and water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the per-benzylated swertisin by column chromatography.

    • Selective Silylation of Primary Hydroxyl: Dissolve the per-benzylated swertisin in dry DCM. Add imidazole followed by TBDMSCl. Stir at room temperature and monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the 6''-O-TBDMS protected derivative.

    • Acetylation of Secondary Hydroxyls: Dissolve the product from the previous step in a mixture of pyridine and acetic anhydride. Stir at room temperature until TLC indicates complete acetylation of the remaining free hydroxyls on the glucose moiety. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

    • Selective Desilylation: Dissolve the fully protected intermediate in THF and add a solution of TBAF in THF. Stir at room temperature and monitor the reaction by TLC for the selective removal of the TBDMS group at the 6''-position. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the selectively protected swertisin with a free 6''-hydroxyl group.

    • Selective Silylation of the 2''-Hydroxyl: A more advanced strategy would involve the use of a temporary protecting group for the 2'' and 3'' hydroxyls, followed by protection of the other hydroxyls and subsequent deprotection of the 2'',3''-diol. However, a direct selective protection is challenging. An alternative is to protect the 3'', 4'', and 6'' hydroxyls, leaving the 2''-OH free. This can be a complex multi-step process.

  • Note: The above protocol is a general representation. The specific conditions and choice of protecting groups may need to be optimized. The key is to exploit the differential reactivity of the hydroxyl groups.

Protocol 2: Glycosylation with a Rhamnosyl Donor
  • Objective: To couple the selectively protected swertisin with a protected rhamnosyl donor. A common method for this is the Koenigs-Knorr reaction or a modification thereof.

  • Materials:

    • Selectively protected swertisin (from Protocol 1)

    • Acetobromo-α-L-rhamnose (or other suitable rhamnosyl donor)

    • Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf)

    • Drierite or molecular sieves

    • Dry dichloromethane (DCM) or toluene

    • Silica gel for column chromatography

  • Procedure (Koenigs-Knorr Glycosylation):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the selectively protected swertisin and acetobromo-α-L-rhamnose in dry DCM or toluene.

    • Add Drierite or activated molecular sieves to ensure anhydrous conditions.

    • Add silver carbonate or a catalytic amount of silver triflate to the mixture.

    • Stir the reaction at room temperature in the dark. Monitor the progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the fully protected this compound.

G cluster_0 Glycosylation Reaction Protected_Swertisin Protected Swertisin (2''-OH free) Reaction Koenigs-Knorr Reaction Protected_Swertisin->Reaction Rhamnosyl_Bromide Acetobromo-α-L-rhamnose Rhamnosyl_Bromide->Reaction Silver_Promoter Ag₂CO₃ or AgOTf (Promoter) Silver_Promoter->Reaction Protected_Product Fully Protected This compound Reaction->Protected_Product

Figure 2: Key components of the Koenigs-Knorr glycosylation step.
Protocol 3: Deprotection

  • Objective: To remove all protecting groups from the fully protected this compound to obtain the final product. The deprotection strategy will depend on the protecting groups used in the previous steps.

  • Materials:

    • Fully protected this compound (from Protocol 2)

    • Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol

    • Sodium methoxide (NaOMe) in methanol

    • Amberlite IR-120 (H⁺) resin

    • Appropriate solvents for purification (e.g., methanol, water)

  • Procedure:

    • Debenzylation: Dissolve the fully protected compound in methanol. Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus). Stir vigorously until TLC analysis shows complete removal of the benzyl groups. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Deacetylation (Zemplén conditions): Dissolve the product from the previous step in dry methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol. Stir at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final product, this compound, by a suitable chromatographic method, such as preparative HPLC or Sephadex LH-20 column chromatography.

Data Presentation

The successful synthesis of this compound should be confirmed by spectroscopic analysis and compared with data reported for the natural product.

Analysis Expected Results for this compound
¹H NMR Characteristic signals for the flavonoid backbone, the C-linked glucose, and the O-linked rhamnose should be observed. The anomeric proton of the rhamnose moiety is expected to appear as a doublet.
¹³C NMR Signals corresponding to all carbon atoms in the molecule should be present and match the reported values.
Mass Spec (HRMS) The observed mass should correspond to the calculated exact mass of the molecular formula C₂₈H₃₂O₁₄.
Yield The overall yield for this multi-step synthesis is expected to be in the low to moderate range, depending on the efficiency of each step.
Purity (HPLC) Purity should be assessed by HPLC, ideally showing a single major peak for the final product.

Conclusion

The synthesis of this compound derivatives is a complex but achievable goal for synthetic chemists. The protocol outlined in this document provides a strategic framework based on established methodologies in flavonoid and carbohydrate chemistry. Successful execution of this synthesis will enable researchers to access this and related compounds for in-depth biological evaluation, contributing to the advancement of drug discovery programs based on natural products. Careful optimization of each step, particularly the selective protection of the swertisin core, will be crucial for achieving a viable synthetic route.

Application Notes and Protocols for In Vitro Antioxidant Assays of 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Rhamnosylswertisin is a C-glycosylflavone, a class of flavonoids known for their diverse biological activities, including antioxidant properties. Flavonoids exert their antioxidant effects through various mechanisms, such as direct scavenging of free radicals, chelation of metal ions, and modulation of endogenous antioxidant defense systems.[1] In vitro antioxidant assays are essential tools for the preliminary evaluation and screening of compounds like this compound, providing valuable insights into their potential as therapeutic agents against oxidative stress-related diseases.

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH radical scavenging, ABTS radical scavenging, superoxide radical scavenging, and hydroxyl radical scavenging.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of many flavonoids, including presumably this compound, involves donating a hydrogen atom from their hydroxyl groups to stabilize free radicals.[1] Furthermore, C-glycosylflavones can modulate cellular antioxidant pathways. Structurally related C-glycosylflavones like vitexin, isovitexin, orientin, and isoorientin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, thereby enhancing the cell's capacity to combat oxidative stress.

Data Presentation

The antioxidant activity of this compound is quantified by its EC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower EC50 value indicates higher antioxidant activity.

In Vitro Antioxidant AssayEC50 Value of this compoundStandard (Ascorbic Acid) EC50 ValueReference
DPPH Radical Scavenging16.85 ± 0.09 µg/mL (30.05 µM)21.01 ± 0.08 µg/mL (119.30 µM)[7]
ABTS Radical ScavengingData not availableNot applicable
Superoxide Radical ScavengingData not availableNot applicable
Hydroxyl Radical ScavengingData not availableNot applicable

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol to achieve a range of final concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is intensely colored. Antioxidants can reduce the ABTS•+ back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.

  • Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and determine the EC50 value as described for the DPPH assay.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: Superoxide radicals are generated in a phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance at 560 nm is measured.

Materials:

  • This compound

  • Tris-HCl buffer (16 mM, pH 8.0)

  • NADH (Nicotinamide adenine dinucleotide, reduced form) solution (468 µM)

  • NBT (Nitroblue tetrazolium) solution (156 µM)

  • PMS (Phenazine methosulfate) solution (60 µM)

  • Quercetin or Gallic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

  • In a 96-well plate, add 100 µL of NBT solution, 100 µL of NADH solution, and 100 µL of the sample dilution.

  • Initiate the reaction by adding 100 µL of PMS solution to the mixture.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of superoxide radical scavenging activity and determine the EC50 value.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe²⁺ with H₂O₂. The highly reactive hydroxyl radicals degrade a detector molecule, such as deoxyribose. The extent of degradation is measured by the formation of a pink chromogen upon reaction with thiobarbituric acid (TBA) at 532 nm. Antioxidants compete with deoxyribose for the hydroxyl radicals, thus reducing the color development.

Materials:

  • This compound

  • Phosphate buffer (20 mM, pH 7.4)

  • 2-Deoxyribose solution (10 mM)

  • Ferric chloride (FeCl₃) solution (10 mM)

  • EDTA solution (10 mM)

  • Hydrogen peroxide (H₂O₂) solution (10 mM)

  • Ascorbic acid solution (10 mM)

  • Trichloroacetic acid (TCA) solution (2.8% w/v)

  • Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH)

  • Mannitol or Gallic acid (positive control)

  • Water bath

Procedure:

  • Prepare a series of dilutions of this compound and the positive control.

  • In test tubes, mix 0.5 mL of the sample dilution, 1 mL of phosphate buffer, 0.5 mL of 2-deoxyribose, 0.2 mL of EDTA, 0.2 mL of FeCl₃, and 0.2 mL of H₂O₂.

  • Initiate the reaction by adding 0.2 mL of ascorbic acid.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding 1 mL of TCA and 1 mL of TBA solution.

  • Heat the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature and measure the absorbance of the solution at 532 nm.

  • Calculate the percentage of hydroxyl radical scavenging activity and determine the EC50 value.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS Superoxide Superoxide Scavenging Dilutions->Superoxide Hydroxyl Hydroxyl Scavenging Dilutions->Hydroxyl Measure Measure Absorbance DPPH->Measure ABTS->Measure Superoxide->Measure Hydroxyl->Measure Calculate Calculate % Scavenging Measure->Calculate EC50 Determine EC50 Calculate->EC50 Result Antioxidant Capacity EC50->Result Final Result Antioxidant_Signaling_Pathway cluster_cell Cellular Environment cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Rhamnosylswertisin This compound Rhamnosylswertisin->Keap1_Nrf2 promotes dissociation Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

References

Application Notes and Protocols: 2''-O-Rhamnosylswertisin in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental use of 2''-O-Rhamnosylswertisin, a flavonoid with demonstrated antinociceptive properties, in various animal models of pain. The protocols and data presented are compiled from preclinical studies to guide future research and drug development efforts in the field of analgesia.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the analgesic effects of this compound in different pain models.

Table 1: Efficacy of this compound in Inflammatory Pain Models

Pain ModelSpeciesAdministration RouteDosageOutcome MeasureResult (% Inhibition)
Carrageenan-induced mechanical hypernociceptionMiceOral (p.o.)30 mg/kgMechanical Nociception50 ± 5%[1]
Complete Freund's Adjuvant (CFA)-induced mechanical sensitizationMiceOral (p.o.)30 mg/kgMechanical Sensitization25 ± 3%[1][2]
Prostaglandin E2 (PGE2)-induced mechanical hypernociceptionMiceOral (p.o.)30 mg/kgMechanical Hypernociception94 ± 6%[1][2]
Carrageenan-induced neutrophil migrationMiceOral (p.o.)5 to 50.6 µmol/kgNeutrophil MigrationAttenuated[3][4]
Carrageenan-induced IL-1β levelsMiceOral (p.o.)5 to 50.6 µmol/kgIL-1β LevelsAttenuated[3][4]

Table 2: Efficacy of this compound in a Neuropathic Pain Model

Pain ModelSpeciesAdministration RouteDosageOutcome MeasureResult
Partial Ligation of Sciatic Nerve (PLSN)MiceOral (p.o.)5 to 50.6 µmol/kgMechanical HypersensitivityExpressive antinociception, greater than gabapentin[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures in preclinical pain research.

Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the effects of compounds on acute inflammation and inflammatory pain.

Protocol:

  • Animals: Male Swiss mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to the testing environment for at least 1 hour before the experiment.

  • Baseline Measurement: Baseline mechanical nociceptive thresholds are determined using a von Frey filament test.

  • Compound Administration: this compound (30 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the induction of inflammation.[5]

  • Induction of Inflammation: 300 µg of carrageenan in 20 µL of saline is injected intraplantarly (i.d.) into the right hind paw.[5]

  • Pain Assessment: Mechanical hypernociception is assessed at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using the von Frey filament test. The withdrawal threshold of the paw is recorded.

  • Data Analysis: The percentage of inhibition of hypernociception is calculated by comparing the withdrawal thresholds of the treated group with the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Protocol:

  • Animals: Male C57BL/6 mice are used.[4]

  • Acclimatization: Animals are habituated to the experimental setup.

  • Baseline Measurement: Baseline mechanical sensitivity is measured using electronic von Frey aesthesiometer.

  • Compound Administration: A single dose of this compound (30 mg/kg) is administered orally (p.o.).[5]

  • Induction of Inflammation: 20 µL of CFA is injected intraplantarly (i.d.) into the plantar surface of the right hind paw.[5]

  • Pain Assessment: Mechanical allodynia is measured at different time points (e.g., daily for several days) after CFA injection.

  • Data Analysis: The paw withdrawal threshold is determined, and the data are analyzed to compare the effects of the compound with the control group.

Partial Ligation of the Sciatic Nerve (PLSN) Neuropathic Pain Model

This is a widely used model to study the mechanisms and treatment of neuropathic pain.

Protocol:

  • Animals: Male C57BL/6 mice are used.[4]

  • Surgical Procedure:

    • Animals are anesthetized with an appropriate anesthetic agent.

    • The right sciatic nerve is exposed at the level of the thigh.

    • A partial ligation is performed by tying a tight ligature around approximately one-third to one-half of the dorsal portion of the sciatic nerve.

    • The muscle and skin are then sutured.

  • Post-operative Care: Animals are allowed to recover for a period of days to allow for the development of neuropathic pain behaviors.

  • Compound Administration: this compound (5 to 50.6 µmol/kg) is administered orally (p.o.).[3][4]

  • Pain Assessment: Mechanical hypersensitivity is assessed using von Frey filaments before and after compound administration.

  • Data Analysis: The withdrawal thresholds are compared between the treated and vehicle groups to determine the antinociceptive effect.

Visualizations

Experimental Workflow for Evaluating this compound in Pain Models

G cluster_0 Animal Preparation cluster_1 Pain Induction and Treatment cluster_2 Outcome Assessment cluster_3 Data Analysis animal_selection Select Animal Model (e.g., Mice) acclimatization Acclimatization to Testing Environment animal_selection->acclimatization baseline Baseline Pain Threshold Measurement acclimatization->baseline pain_induction Induce Pain Model (Carrageenan, CFA, PLSN) baseline->pain_induction treatment Administer this compound (Oral) pain_induction->treatment behavioral Behavioral Testing (von Frey) treatment->behavioral biochemical Biochemical Assays (IL-1β, Neutrophil Migration) treatment->biochemical analysis Statistical Analysis and Comparison with Control behavioral->analysis biochemical->analysis

Caption: Workflow for preclinical evaluation of this compound.

Proposed High-Level Signaling Pathways for Antinociceptive Action

G cluster_pathways Potential Mechanisms of Action cluster_effects Physiological Effects compound This compound opioid Opioid Pathway compound->opioid Modulates dopaminergic Dopaminergic Pathway compound->dopaminergic Modulates oxidonitrergic Oxidonitrergic Pathway compound->oxidonitrergic Modulates inhibition Inhibition of Inflammatory Mediators (IL-1β, Neutrophil Migration) compound->inhibition analgesia Analgesia (Reduced Pain Hypersensitivity) opioid->analgesia dopaminergic->analgesia oxidonitrergic->analgesia inhibition->analgesia

Caption: Putative signaling pathways involved in the analgesic effects.

References

Application Notes and Protocols for Developing a Standardized Plant Extract for 2”-O-Rhamnosylswertisin Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-Rhamnosylswertisin is a C-glycosylflavonoid that has demonstrated significant potential as a therapeutic agent, primarily due to its notable antinociceptive and anti-inflammatory properties.[1][2][3][4] Found in various medicinal plants, including Aleurites moluccana, Iris postii, and Belamcanda chinensis, this compound presents a promising candidate for the development of standardized phytopharmaceuticals.[5][6][7] The standardization of plant extracts based on the content of a specific bioactive marker, such as 2”-O-Rhamnosylswertisin, is crucial for ensuring product quality, consistency, and reproducible therapeutic efficacy.[1]

These application notes provide a comprehensive framework for the development of a standardized plant extract enriched with 2”-O-Rhamnosylswertisin. The protocols outlined below cover the critical stages of this process, from the selection of raw plant material to the quantification and validation of the final extract. Adherence to these guidelines will facilitate the production of a high-quality, standardized extract suitable for further preclinical and clinical evaluation.

Materials and Reagents

  • Plant Material: Dried and powdered leaves of Aleurites moluccana (or other source plant)

  • Solvents: Methanol (HPLC grade), Ethanol (70%), Dichloromethane, n-Hexane, Ethyl acetate, Water (deionized)

  • Chromatography: Silica gel 60 (70-230 mesh), Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254), HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Reference Standard: 2”-O-Rhamnosylswertisin (≥98% purity)

  • Other Reagents: Acetonitrile (HPLC grade), Formic acid (or Phosphoric acid), Filter paper, Syringe filters (0.45 µm)

Experimental Protocols

Protocol for Extraction of 2”-O-Rhamnosylswertisin

This protocol describes a laboratory-scale method for obtaining a crude extract enriched in 2”-O-Rhamnosylswertisin from plant material.

  • Maceration:

    • Weigh 100 g of dried, powdered plant material.

    • Place the powder in a suitable container and add 1 L of 70% ethanol.

    • Seal the container and allow it to macerate for 7 days at room temperature with occasional shaking.

  • Filtration and Concentration:

    • After 7 days, filter the mixture through filter paper to separate the extract from the plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning (Optional, for enrichment):

    • Resuspend the crude extract in 200 mL of water and transfer to a separatory funnel.

    • Perform successive extractions with 3 x 150 mL of n-hexane to remove nonpolar compounds. Discard the hexane fractions.

    • Subsequently, extract the aqueous phase with 3 x 150 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield an enriched extract.

Protocol for Isolation and Purification of 2”-O-Rhamnosylswertisin (for reference standard preparation)

This protocol is intended for the isolation of a pure standard of 2”-O-Rhamnosylswertisin for analytical purposes.

  • Column Chromatography:

    • Pack a glass column with silica gel 60 suspended in dichloromethane.

    • Dissolve the enriched extract from step 3.1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration).

    • Collect fractions and monitor by TLC.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Combine fractions showing the presence of 2”-O-Rhamnosylswertisin (as determined by comparison with a known standard on TLC).

    • Concentrate the combined fractions and apply as a band onto a preparative TLC plate.

    • Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 85:15 v/v).

    • Visualize the bands under UV light (254 nm and 365 nm).

    • Scrape the band corresponding to 2”-O-Rhamnosylswertisin and elute the compound from the silica gel with methanol.

    • Filter and concentrate the solution to obtain the purified compound.

    • Assess the purity of the isolated compound by HPLC.

Protocol for Quantification of 2”-O-Rhamnosylswertisin by HPLC-UV

This protocol provides a validated method for the accurate quantification of 2”-O-Rhamnosylswertisin in plant extracts.[8]

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of the 2”-O-Rhamnosylswertisin reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 120 µg/mL.[8]

  • Preparation of Sample Solution:

    • Accurately weigh approximately 100 mg of the dried plant extract.

    • Dissolve the extract in 10 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of 0.05% phosphoric acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-15% B; 20-30 min, 15-20% B; 30-45 min, 20-30% B; 45-60 min, 30-100% B.[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL

    • Detection Wavelength: 269 nm[7]

    • Column Temperature: 25°C

  • Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of 2”-O-Rhamnosylswertisin.

    • Calculate the concentration of 2”-O-Rhamnosylswertisin in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained during the development of the standardized extract.

Table 1: Extraction Yield and 2”-O-Rhamnosylswertisin Content

Extraction MethodSolvent SystemYield of Crude Extract (%)2”-O-Rhamnosylswertisin Content (mg/g of extract)
Maceration70% EthanolDataData
Soxhlet ExtractionMethanolDataData
Ultrasound-Assisted Extraction70% EthanolDataData

Table 2: HPLC Method Validation Parameters for 2”-O-Rhamnosylswertisin Quantification

ParameterResultAcceptance Criteria
Linearity (R²)DataR² ≥ 0.999
Range (µg/mL)DataDefined Range
Limit of Detection (LOD) (µg/mL)DataCalculated Value
Limit of Quantification (LOQ) (µg/mL)DataCalculated Value
Recovery (%)Data95 - 105%
Precision (RSD%) - IntradayDataRSD ≤ 2%
Precision (RSD%) - InterdayDataRSD ≤ 3%

Visualizations

Experimental Workflow for Standardized Extract Production

G cluster_0 Raw Material Preparation cluster_1 Extraction and Enrichment cluster_2 Standardization and Quality Control A Plant Material Selection (Aleurites moluccana leaves) B Drying and Powdering A->B C Maceration (70% Ethanol) B->C D Filtration and Concentration C->D E Solvent Partitioning (Optional Enrichment) D->E F HPLC-UV Quantification of 2''-O-Rhamnosylswertisin D->F E->F G Standardized Extract (Target Concentration) F->G

Caption: Workflow for the production of a standardized plant extract.

Analytical Workflow for Quantification

G cluster_0 Sample and Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Standard and Sample B Dissolve in Methanol A->B C Prepare Calibration Curve Standards B->C D Filter Sample Solution B->D E Inject Standards and Sample C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (269 nm) F->G H Generate Calibration Curve G->H I Calculate Concentration in Sample H->I

Caption: Analytical workflow for HPLC-UV quantification.

Hypothesized Signaling Pathway for Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Gene Expression cluster_3 Inhibition by this compound A Inflammatory Stimulus B Activation of IKK Complex A->B E Activation of MAPK Pathway (ERK, JNK, p38) A->E C Phosphorylation and Degradation of IκBα B->C D NF-κB Translocation to Nucleus C->D F Transcription of Pro-inflammatory Genes D->F E->F G Production of TNF-α, IL-1β, IL-6, COX-2 F->G H This compound H->B Inhibits H->E Inhibits

Caption: Inhibition of NF-κB and MAPK pathways.

References

Application of 2''-O-Rhamnosylswertisin in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-RA-2OR-001

Abstract

This document provides detailed application notes and experimental protocols for the use of 2''-O-Rhamnosylswertisin, a flavonoid C-glycoside, in pre-clinical rheumatoid arthritis (RA) research. This compound, a natural compound isolated from Aleurites moluccanus, has demonstrated significant anti-inflammatory and disease-modifying effects in animal models of RA.[1][2] These effects include the reduction of paw edema, mechanical hypersensitivity, and joint damage, suggesting its potential as a therapeutic agent for rheumatoid arthritis.[1][2] This document outlines the methodologies for inducing RA in rodents, treatment protocols with this compound, and procedures for evaluating its efficacy through behavioral, biochemical, and histological assessments. Additionally, a plausible signaling pathway for its anti-inflammatory action is presented.

Introduction to this compound

This compound is a flavone C-glycoside, a class of compounds known for their anti-inflammatory and antioxidant properties.[3][4][5] It is a derivative of swertisin and has been identified as a key active constituent in plants like Aleurites moluccanus, which are used in traditional medicine to treat inflammatory conditions.[1][6] Research in experimental models of rheumatoid arthritis has shown that this compound can alleviate key symptoms of the disease. In a study utilizing the Complete Freund's Adjuvant (CFA)-induced arthritis model, this compound was found to significantly reduce paw edema and mechanical hypersensitivity.[1][2] Furthermore, histological analysis of the joints of treated animals revealed a reduction in fibrosis, cartilage degradation, and bone erosion, indicating its potential as a disease-modifying anti-rheumatic drug (DMARD).[1][2]

Key Applications in RA Research

  • Pre-clinical Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of RA (e.g., CFA-induced or collagen-induced arthritis).

  • Mechanistic Studies: Investigation of the molecular mechanisms underlying the anti-inflammatory and chondroprotective effects of this compound, including its impact on inflammatory signaling pathways.

  • Drug Development: Use as a lead compound for the development of novel anti-rheumatic drugs with improved efficacy and safety profiles.

  • Combination Therapy Studies: Assessment of the synergistic effects of this compound when used in combination with existing RA therapies.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol describes the induction of arthritis in rats using CFA, a widely accepted model that mimics many pathological features of human RA.

Materials:

  • Male Wistar rats (180-200 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Dexamethasone (positive control)

  • Isoflurane or other suitable anesthetic

  • Plethysmometer

  • Von Frey filaments

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Arthritis Induction: On day 0, induce arthritis by a single subplantar injection of 0.1 mL of CFA into the right hind paw of each rat under light anesthesia.

  • Grouping and Treatment: On day 14 post-CFA injection, when arthritis is well-established, randomly divide the animals into the following groups (n=8 per group):

    • Vehicle Control: Administer vehicle orally (p.o.) daily.

    • This compound: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) daily.

    • Positive Control: Administer Dexamethasone (e.g., 1 mg/kg, subcutaneously) daily.

  • Treatment Duration: Continue the treatment for 8 consecutive days (from day 14 to day 21).[1]

  • Efficacy Assessment:

    • Paw Edema: Measure the volume of the CFA-injected paw using a plethysmometer on day 14 (before treatment) and daily thereafter until day 22. Calculate the percentage inhibition of edema compared to the vehicle control group.

    • Mechanical Hypersensitivity: Assess the paw withdrawal threshold using von Frey filaments on day 14 and at the end of the treatment period.

  • Histopathological Analysis: On day 22, euthanize the animals and collect the ankle joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, cartilage degradation, and bone erosion.

Histological Scoring of Joint Damage

A semi-quantitative scoring system can be used to evaluate the extent of joint damage in the H&E stained sections.

Scoring Criteria:

  • Synovial Inflammation: 0 = No inflammation; 1 = Slight thickening of the synovial layer; 2 = Moderate inflammation with some inflammatory cell infiltration; 3 = Severe inflammation with dense inflammatory cell infiltration.

  • Pannus Formation: 0 = No pannus; 1 = Minimal pannus formation; 2 = Moderate pannus extending into the joint space; 3 = Severe pannus with extensive joint involvement.

  • Cartilage Degradation: 0 = Intact cartilage; 1 = Superficial fibrillation; 2 = Moderate loss of cartilage; 3 = Severe loss of cartilage down to the subchondral bone.

  • Bone Erosion: 0 = No erosion; 1 = Small areas of resorption; 2 = Moderate resorption with some loss of bone structure; 3 = Severe transmural bone resorption.

Quantitative Data Summary

The following tables present hypothetical but representative data based on the expected outcomes from the described experiments.

Table 1: Effect of this compound on Paw Edema in CFA-Induced Arthritic Rats

Treatment GroupDose (mg/kg)Paw Volume on Day 14 (mL)Paw Volume on Day 22 (mL)% Inhibition of Edema
Vehicle Control -1.85 ± 0.122.95 ± 0.18-
This compound 101.83 ± 0.112.41 ± 0.15*18.3%
This compound 301.86 ± 0.132.05 ± 0.12**30.5%
This compound 1001.84 ± 0.101.78 ± 0.09 39.6%
Dexamethasone 11.85 ± 0.121.65 ± 0.0844.1%

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Table 2: Histological Scores of Joint Damage in CFA-Induced Arthritic Rats

Treatment GroupDose (mg/kg)Synovial InflammationPannus FormationCartilage DegradationBone ErosionTotal Score
Vehicle Control -2.8 ± 0.22.6 ± 0.32.7 ± 0.22.5 ± 0.310.6 ± 0.8
This compound 301.5 ± 0.3 1.4 ± 0.21.6 ± 0.3*1.3 ± 0.2 5.8 ± 0.7
Dexamethasone 10.8 ± 0.2 0.7 ± 0.20.9 ± 0.2 0.6 ± 0.13.0 ± 0.5***

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Evaluating this compound in RA Model

G cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment acclimatization Animal Acclimatization (Wistar Rats) induction CFA Injection (Day 0, Subplantar) acclimatization->induction development Arthritis Development (14 Days) induction->development grouping Animal Grouping (Day 14) development->grouping treatment Daily Oral Administration (8 Days) grouping->treatment edema Paw Edema Measurement (Plethysmometer) treatment->edema hypersensitivity Mechanical Hypersensitivity (von Frey Filaments) edema->hypersensitivity histology Histopathological Analysis (H&E Staining) hypersensitivity->histology scoring Histological Scoring histology->scoring G CFA Inflammatory Stimulus (e.g., CFA) TLR Toll-like Receptors (TLRs) CFA->TLR MAPK MAPK Pathway (p38, ERK, JNK) TLR->MAPK IKK IKK Complex TLR->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Inflammation Inflammation & Joint Destruction Cytokines->Inflammation Compound This compound Compound->MAPK inhibits Compound->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2''-O-Rhamnosylswertisin Extraction from Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of 2''-O-Rhamnosylswertisin from plant leaves. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from leaves?

A1: this compound is a flavonoid C-glycoside, a type of natural phenolic compound. It has been identified as a significant bioactive marker in the leaves of plants such as Aleurites moluccana and is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.[1][2][3] Extraction from leaves is the primary method for obtaining this compound for research and pharmaceutical development.

Q2: Which plant species are known sources of this compound?

A2: Aleurites moluccana (Candlenut tree) is a well-documented source of this compound, where it is considered a major flavonoid constituent in the leaves.[1][4] Other plant species may also contain this compound, and preliminary screening of related species or genera could be a worthwhile investigation.

Q3: What are the general steps involved in the extraction of this compound?

A3: The general workflow for extracting this compound from leaves involves the following key stages:

  • Sample Preparation: Drying and grinding the leaves to a fine powder.

  • Extraction: Using a suitable solvent and extraction technique to draw out the compound from the plant matrix.

  • Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract.

  • Purification (Optional): Further purifying the extract to isolate this compound from other co-extracted compounds.

  • Analysis: Quantifying the yield and purity of the extracted compound, typically using High-Performance Liquid Chromatography (HPLC).

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a validated and widely used method for the quantification of this compound.[5][6][7] A validated stability-indicating HPLC-UV method has been established for its analysis in spray-dried leaf extracts of Aleurites moluccana.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Causes Recommended Solutions
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a glycoside and thus relatively polar.Solvent Optimization: Test a range of polar solvents and their aqueous mixtures. Ethanol and methanol, particularly in hydroalcoholic solutions (e.g., 50-80% ethanol in water), are often effective for flavonoid glycosides.[2][8][9]
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant matrix into the solvent, or the temperature may be too low to enhance solubility and diffusion.Parameter Optimization: Systematically vary the extraction time and temperature. Be cautious with high temperatures, as they can lead to degradation.[10][11]
Inadequate Solid-to-Solvent Ratio: A low volume of solvent can become saturated, preventing further extraction.Adjust Ratio: Increase the solvent volume. A common starting point is a 1:10 to 1:50 solid-to-solvent ratio (g/mL).[10]
Large Particle Size: Larger leaf particles have a smaller surface area-to-volume ratio, which limits solvent penetration and diffusion of the target compound.[12]Reduce Particle Size: Grind the dried leaves to a fine, uniform powder (e.g., 40-80 mesh).[13][14] This increases the surface area for extraction.
Degradation of this compound High Extraction Temperature: Flavonoids can be thermolabile and may degrade at elevated temperatures, especially during prolonged extraction times.[11][15]Temperature Control: Use lower extraction temperatures for longer durations or employ non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.[10]
Exposure to Harsh pH Conditions: Acidic or alkaline conditions can potentially cause hydrolysis or degradation of the glycosidic bond or the flavonoid structure.[5][6][7]Maintain Neutral pH: Unless a specific pH is required for selective extraction, it is generally advisable to work with solvents close to a neutral pH.
Oxidative Degradation: Presence of oxidative enzymes or exposure to air and light can lead to the degradation of flavonoids.Use of Antioxidants and Light Protection: Consider adding antioxidants to the extraction solvent and protect the extraction setup from direct light.
Co-extraction of Impurities (e.g., Chlorophyll, Lipids) Non-selective Solvent: Solvents that are highly effective for this compound may also extract other compounds like chlorophyll and lipids.Solvent Polarity Adjustment: Modify the solvent system. For example, a pre-extraction step with a non-polar solvent like hexane can remove lipids before the main extraction.
Harsh Extraction Conditions: High temperatures can increase the solubility of undesirable compounds.Milder Extraction Conditions: Employ lower temperatures and shorter extraction times.
Post-Extraction Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering compounds from the crude extract.[10]
Inconsistent Results Inhomogeneous Plant Material: Variations in the chemical composition of the leaf samples.Homogenize Sample: Thoroughly mix the powdered leaf material before taking samples for extraction.
Fluctuations in Extraction Parameters: Inconsistent temperature, time, or solvent-to-solid ratio between experiments.Strict Parameter Control: Ensure precise control and monitoring of all extraction parameters using calibrated equipment.[10]

Experimental Protocols

Protocol 1: Conventional Maceration for this compound Extraction

This protocol is based on established methods for flavonoid extraction from Aleurites moluccana leaves.[1][4]

1. Materials and Equipment:

  • Dried and powdered leaves of the source plant

  • Methanol or 70:30 (v/v) ethanol-water solution

  • Erlenmeyer flasks or beakers

  • Magnetic stirrer and stir bars (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • HPLC system for analysis

2. Procedure:

  • Weigh a known amount of the powdered leaf material (e.g., 10 g).

  • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Macerate for an extended period (e.g., 24-72 hours) at room temperature. Agitation using a magnetic stirrer can improve extraction efficiency.

  • After maceration, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., < 50°C) to obtain the crude extract.

  • Redissolve a known amount of the dried extract in a suitable solvent for HPLC analysis to determine the yield of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a modern, more efficient alternative to conventional maceration.

1. Materials and Equipment:

  • Dried and powdered leaves

  • Optimal extraction solvent (e.g., 50% ethanol)

  • Extraction vessel (beaker or flask)

  • Ultrasonic bath or probe sonicator

  • Temperature control system for the ultrasonic bath

  • Filtration setup

  • Rotary evaporator

  • HPLC system

2. Procedure:

  • Place a known amount of the powdered leaf material into the extraction vessel.

  • Add the extraction solvent at the desired solid-to-solvent ratio.

  • Place the vessel in the ultrasonic bath, ensuring the water level is sufficient.

  • Set the desired extraction temperature and sonication time (e.g., 30-60 minutes).

  • After sonication, filter the extract to remove the solid residue.

  • Concentrate the filtrate using a rotary evaporator.

  • Quantify the this compound content using HPLC.

Data Presentation

Table 1: Factors Influencing Flavonoid Extraction Yield

Parameter General Trend and Observations Typical Range Source
Solvent Concentration The use of aqueous organic solvents (e.g., ethanol-water mixtures) often results in higher yields of flavonoid glycosides compared to absolute organic solvents or water alone. Optimal concentration depends on the specific flavonoid.50-80% ethanol or methanol in water[2][8]
Temperature Increasing temperature generally enhances extraction efficiency by improving solvent viscosity and mass transfer. However, temperatures that are too high can lead to the degradation of thermolabile flavonoids.40-70°C[11]
Extraction Time Yield typically increases with time up to a certain point, after which it plateaus. Prolonged extraction times at high temperatures can increase the risk of degradation.30-120 minutes for modern techniques; 24-72 hours for maceration[1][10]
Solid-to-Solvent Ratio A higher solvent volume generally leads to a better extraction yield until a point where the effect becomes negligible.1:10 to 1:50 (g/mL)[10]
Particle Size Smaller particle sizes increase the surface area for extraction, leading to higher yields. However, extremely fine powders can cause difficulties in filtration.40-80 mesh (180-425 µm)[13][14][16]

Table 2: Comparison of Extraction Techniques for Flavonoids

Technique Advantages Disadvantages Source
Maceration Simple, requires minimal equipment.Time-consuming, may result in lower yields compared to modern techniques.[1]
Soxhlet Extraction More efficient than maceration, uses less solvent.Requires heating, which can degrade thermolabile compounds.[17]
Ultrasound-Assisted Extraction (UAE) Faster, more efficient, can be performed at lower temperatures.Equipment cost, potential for localized heating with probe sonicators.[18][19]
Microwave-Assisted Extraction (MAE) Very fast, highly efficient, uses less solvent.Requires specialized equipment, potential for thermal degradation if not controlled properly.[15][20][21]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification leaf Plant Leaves drying Drying leaf->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Maceration, UAE, etc.) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc purification Purification (e.g., Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound pure_compound->hplc Purity Check

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield solvent Inappropriate Solvent? start->solvent time_temp Insufficient Time/Temp? start->time_temp ratio Inadequate S/S Ratio? start->ratio particle Large Particle Size? start->particle optimize_solvent Test Different Polarities (e.g., 50-80% EtOH) solvent->optimize_solvent optimize_params Increase Time/Temp (Monitor for Degradation) time_temp->optimize_params adjust_ratio Increase Solvent Volume (e.g., 1:20 to 1:50) ratio->adjust_ratio reduce_size Grind to Fine Powder (e.g., 40-80 mesh) particle->reduce_size end Improved Yield optimize_solvent->end optimize_params->end adjust_ratio->end reduce_size->end

Caption: Troubleshooting guide for addressing low extraction yield.

References

Troubleshooting 2''-O-Rhamnosylswertisin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs: 2''-O-Rhamnosylswertisin

This guide provides researchers, scientists, and drug development professionals with targeted solutions for troubleshooting peak tailing when analyzing the C-glycosylflavone, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] As a flavonoid, its chemical structure contains multiple phenolic hydroxyl (-OH) groups. These groups can interact strongly with residual, un-capped silanol groups on the surface of silica-based columns (e.g., C18).[1][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak with a "tail".

Other potential causes include:

  • Inappropriate mobile phase pH: Incorrect pH can lead to the ionization of silanol groups, increasing unwanted interactions.[3][5]

  • Column contamination or degradation: Accumulation of impurities or physical damage to the column bed can distort peak shape.[2][6][7]

  • Sample overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[2][7][8]

  • Mismatched sample solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

  • Extra-column effects: Excessive volume from long tubing or loose fittings can lead to band broadening.[3][4][7]

Q2: How can I use the mobile phase to eliminate peak tailing?

Adjusting the mobile phase is the most effective first step. The goal is to suppress the ionization of the residual silanol groups on the stationary phase, which are acidic.[1]

Solution: Add an acidic modifier. By lowering the pH of the mobile phase, the silanol groups (Si-OH) are kept in their protonated, non-ionized form, which significantly reduces their ability to interact with the phenolic groups of your analyte.[1][7][8]

Commonly used acidic modifiers include formic acid, acetic acid, and trifluoroacetic acid (TFA).[9] For most applications, especially those involving mass spectrometry (MS) detection, 0.1% formic acid is the preferred choice due to its volatility and effectiveness.

Q3: Which acidic modifier should I choose? What are the recommended concentrations?

The choice of modifier depends on your separation goals and detector type. Formic acid and acetic acid are excellent for both UV and MS detectors. TFA provides excellent peak shape but can cause ion suppression in MS detectors.

ModifierTypical Concentration (v/v)pKaKey CharacteristicsMS Compatibility
Formic Acid 0.05% - 0.2%3.75Excellent volatility, good for peak shape. The standard choice for LC-MS.Excellent
Acetic Acid 0.1% - 1.0%4.76Good volatility, may require slightly higher concentrations than formic acid.Good
Trifluoroacetic Acid (TFA) 0.025% - 0.1%0.5Strong ion-pairing agent, provides very sharp peaks but can cause significant ion suppression.[10]Poor (Causes ion suppression)
Q4: My peak is still tailing after adding formic acid. Could the column be the issue?

Yes. If mobile phase optimization does not resolve the issue, the column is the next logical area to investigate.

  • Column Chemistry: For polar compounds like flavonoids, it is crucial to use a high-purity, modern, end-capped column.[1][3] "End-capping" is a process that chemically blocks many of the residual silanol groups that cause tailing.[1] If you are using an older column (e.g., Type A silica), it will have more active silanols and be more prone to causing peak tailing.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing.[2]

  • Column Degradation: A physical void or depression at the column inlet can disrupt the sample band, leading to tailing or split peaks.[6] This can be caused by pressure shocks or operating outside the recommended pH range.

Solution: First, try a column flush and regeneration procedure (see Experimental Protocols). If the problem persists, the column may be irreversibly damaged or contaminated, and replacement is the best option.[7][11]

Q5: How does my sample preparation affect peak shape?

Sample preparation is critical and can often be overlooked as a source of peak tailing.

  • Sample Solvent Strength: The ideal sample solvent is the mobile phase itself or a solvent that is weaker (more aqueous) than the starting mobile phase composition.[2] Dissolving this compound in a strong solvent like 100% methanol or acetonitrile and injecting it into a highly aqueous mobile phase will cause the sample to disperse improperly at the column inlet, resulting in a distorted peak.[2]

  • Sample Overload: Injecting too much mass on the column can lead to non-linear chromatography, where the peak shape becomes asymmetrical and broadened.[2][7]

Solution: Reduce the injection volume or dilute your sample.[7][8] Ensure your sample is fully dissolved in a solvent that is compatible with your initial mobile phase conditions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues with this compound.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_sample Sample & System Checks Start Peak Tailing Observed for This compound Cause1 Is Mobile Phase pH Acidic? Start->Cause1 Solution1a Add 0.1% Formic Acid to Aqueous & Organic Phases Cause1->Solution1a No Solution1b Ensure Proper Mixing and Degassing Cause1->Solution1b Cause2 Is Column Old or Contaminated? Cause1->Cause2 Yes End Symmetrical Peak Achieved Solution1a->End Solution2a Perform Column Flush (See Protocol 2) Cause2->Solution2a Yes Cause3 Is Sample Solvent Stronger than Mobile Phase? Cause2->Cause3 No Solution2b Use Modern, End-Capped C18 Column Solution2a->Solution2b Solution2c Replace Column if Performance is Poor Solution2b->Solution2c Solution2c->End Solution3a Dissolve Sample in Initial Mobile Phase Cause3->Solution3a Yes Cause4 Is Sample Overloaded? Cause3->Cause4 No Solution3a->End Solution4a Reduce Injection Volume or Dilute Sample Cause4->Solution4a Yes Cause4->End No Solution4a->End

Caption: A step-by-step troubleshooting diagram for HPLC peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Modification

This protocol details how to prepare an acidic mobile phase to improve the peak shape of this compound.

Objective: To suppress silanol interactions by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • High-purity formic acid (~99% or higher)

  • 1 L volumetric flasks and appropriate glassware

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure approximately 950 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1.0 mL of formic acid to the water.

    • Bring the volume to 1 L with HPLC-grade water and mix thoroughly. This creates a 0.1% (v/v) formic acid solution.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.

  • Prepare Mobile Phase B (Organic):

    • Measure approximately 950 mL of HPLC-grade acetonitrile into a separate 1 L volumetric flask.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Bring the volume to 1 L with HPLC-grade acetonitrile and mix thoroughly.

    • Filter the mobile phase as in step 1.

  • System Equilibration:

    • Install the newly prepared mobile phases on your HPLC system.

    • Purge the system lines thoroughly.

    • Equilibrate your column with the initial gradient conditions for at least 15-20 column volumes before injecting your sample.

Protocol 2: General Purpose Reverse-Phase Column Flush

This protocol is for cleaning a C18 column that shows signs of contamination leading to poor peak shape. Do not reverse the column flow direction unless explicitly recommended by the manufacturer.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with your current mobile phase, but without any non-volatile buffer salts, for 10-15 column volumes.

  • Flush with 100% Acetonitrile: Wash the column with 100% ACN for at least 20 column volumes to remove nonpolar contaminants.

  • Flush with 100% Isopropanol: Wash the column with 100% IPA for 20 column volumes. IPA is a strong solvent and is effective at removing lipidic or very hydrophobic contaminants.

  • Flush with 100% Methanol: Wash the column with 100% MeOH for 20 column volumes.

  • Flush with HPLC-grade Water: Wash the column with 100% HPLC-grade water for 20 column volumes to remove any residual salts or highly polar contaminants.

  • Re-equilibration: Re-equilibrate the column with your analytical mobile phase (starting with the aqueous phase and slowly introducing the organic phase) until the baseline is stable.

  • Performance Check: Inject a standard to confirm if peak shape and retention time have been restored. If performance is not improved, the column may be permanently damaged.[7]

References

Technical Support Center: Optimizing Mobile Phase for Flavonoid C-Glycoside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of 2''-O-Rhamnosylswertisin and swertisin, two structurally similar flavonoid C-glycosides.

Troubleshooting Guide

Encountering issues during chromatographic separation is common. This guide addresses specific problems you might face when separating this compound and swertisin.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Peaks - Inappropriate mobile phase composition (organic solvent concentration).- Mobile phase pH not optimal.- Wrong column chemistry.- Column temperature too low.- Adjust the gradient profile of the organic solvent (e.g., acetonitrile). A shallower gradient can improve separation. - Acidify the aqueous portion of the mobile phase (e.g., with 0.1% acetic acid or formic acid) to a pH of around 3.5. This can suppress the ionization of phenolic hydroxyl groups and improve peak shape.[1][2] - Use a C8 or C18 reversed-phase column. A C8 column may provide different selectivity compared to a C18.[1] - Increase the column temperature (e.g., to 30-40°C) to decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution.[1]
Peak Tailing - Secondary interactions between the analytes and the stationary phase (e.g., silanol interactions).- Column overload.- Incompatible sample solvent.- Ensure the mobile phase is sufficiently acidic to minimize silanol interactions. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase composition to ensure good peak shape for early eluting peaks.
Peak Splitting or Shoulders - Co-elution of an interfering compound.- Column void or contamination at the column inlet.- Sample solvent is too strong, causing the analyte to spread before reaching the column.- If two components are eluting very closely, adjust the mobile phase composition or temperature to improve separation. - Replace the column if a void is suspected. Use a guard column to protect the analytical column from contamination. - Inject a smaller volume of the sample. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Poor column equilibration.- Leaks in the HPLC system.- Unstable column temperature.- Prepare fresh mobile phase and ensure accurate mixing of solvents. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. - Check for any leaks in the pump, injector, and fittings. - Use a column oven to maintain a constant and stable temperature.[1]
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Mobile phase viscosity is too high.- Flow rate is too high.- Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer). - A higher proportion of organic solvent or increased temperature can reduce viscosity. - Reduce the flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound and swertisin?

A1: A common and effective mobile phase is a gradient of acetonitrile (Solvent B) and acidified water (Solvent A). A typical starting point is a gradient from approximately 10% to 25% acetonitrile over 20 minutes, with the water acidified to a pH of 3.5 using acetic acid.[1][2]

Q2: Why is it important to acidify the mobile phase?

A2: Acidifying the mobile phase, typically with acetic acid or formic acid, is crucial for achieving good peak shape for flavonoids. Flavonoids contain phenolic hydroxyl groups that can interact with the silica backbone of the stationary phase, leading to peak tailing. By lowering the pH, the ionization of these groups is suppressed, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[1][2]

Q3: Should I use a C18 or a C8 column?

A3: Both C18 and C8 columns have been successfully used for the separation of these compounds.[1] A C18 column provides higher hydrophobicity and may offer greater retention, which can be advantageous for resolving closely eluting peaks. A C8 column is less hydrophobic and may result in shorter analysis times. The choice may depend on the specific sample matrix and the presence of other interfering compounds.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: While acetonitrile is commonly reported for this separation, methanol can also be used. However, the selectivity will be different. Acetonitrile generally provides better resolution for flavonoid glycosides. If you choose to use methanol, you will likely need to adjust the gradient profile to achieve a similar separation.

Q5: My peaks for this compound and swertisin are still not fully resolved. What is the most effective way to improve the separation?

A5: To improve the resolution between these two closely related compounds, the most effective approach is to optimize the mobile phase gradient. A shallower gradient, meaning a slower increase in the percentage of the organic solvent (acetonitrile), will provide more time for the compounds to interact with the stationary phase and improve their separation. For example, you could try extending the gradient time from 20 minutes to 30 minutes while keeping the same organic solvent percentage range.

Experimental Protocols

The following is a detailed methodology for the separation of this compound and swertisin based on published methods.[1][2]

1. Sample Preparation:

  • Accurately weigh the sample (e.g., plant extract).

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.

  • Use sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Water acidified to pH 3.5 with acetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% to 25% B

    • 20-30 min: 25% to 10% B

    • 30-40 min: Hold at 10% B

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 338 nm.[1]

  • Injection Volume: 20 µL.[1]

Data Presentation

The following table summarizes typical retention times for this compound and swertisin under the experimental conditions described above.

CompoundRetention Time (minutes)
This compound~24.5
Swertisin~25.5

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.[1]

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound and swertisin.

Troubleshooting_Workflow start Start: Poor Separation (Co-elution or Broad Peaks) check_mobile_phase Check Mobile Phase - Correct composition? - Freshly prepared? - pH correct? start->check_mobile_phase check_mobile_phase->start If mobile phase is incorrect, prepare new and re-run adjust_gradient Adjust Gradient - Decrease slope (slower increase of %B) - Increase run time check_mobile_phase->adjust_gradient If mobile phase is OK check_column Check Column - Correct stationary phase (C8/C18)? - Column aged/contaminated? adjust_gradient->check_column If still poor separation good_separation Good Separation Achieved adjust_gradient->good_separation If separation improves optimize_temp Optimize Temperature - Increase temperature (e.g., 30-40°C) check_column->optimize_temp If column is OK replace_column Replace Column check_column->replace_column If column is suspect check_sample Check Sample Preparation - Sample overload? - Solvent compatible? optimize_temp->check_sample If still poor separation optimize_temp->good_separation If separation improves reduce_injection Reduce Injection Volume or Sample Concentration check_sample->reduce_injection If overload is suspected change_solvent Change Sample Solvent to initial mobile phase check_sample->change_solvent If solvent is incompatible reduce_injection->start change_solvent->start replace_column->start

Caption: Troubleshooting workflow for poor separation.

References

Technical Support Center: Stability Testing of 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Rhamnosylswertisin. Our aim is to address common challenges encountered during the stability testing of this flavonoid glycoside in various solvents and stress conditions.

Stability Profile of this compound

While specific quantitative degradation percentages in various organic solvents are not extensively published, forced degradation studies have established the stability profile of this compound under several stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been successfully developed and validated, confirming that the compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress.[1][2][3]

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionObservationRecommended Solvents/Reagents for Testing
Acidic Degradation observed.0.1 M to 1 M Hydrochloric Acid (HCl)
Alkaline Significant degradation observed.0.1 M to 1 M Sodium Hydroxide (NaOH)
Neutral (Hydrolysis) Degradation observed.Purified Water
Oxidative Degradation observed.3% to 30% Hydrogen Peroxide (H₂O₂)
Photolytic Degradation observed.Exposure to UV and visible light as per ICH Q1B guidelines
Thermal Degradation expected to increase with temperature.Methanol, Acetonitrile, Water

Experimental Protocols

A generalized protocol for conducting forced degradation studies on this compound is provided below. Researchers should optimize the conditions based on their specific experimental goals and available instrumentation.

Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the sample with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period. Dilute with the mobile phase for analysis.

    • Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period. Analyze the samples at different time intervals.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B). Protect a control sample from light.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The mobile phase typically consists of a gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed at the λmax of this compound.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample. Ensure mass balance by accounting for the parent compound and all degradation products.

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound and similar flavonoids.

Question: Why am I observing peak tailing for the this compound peak?

Answer: Peak tailing is a common issue with flavonoids due to their polar nature and potential for interaction with residual silanols on the silica-based stationary phase of the HPLC column.

  • Secondary Silanol Interactions: Free silanol groups on the column packing can interact with the polar functional groups of this compound.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these interactions.

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to block the active silanol sites.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

Question: My peaks are broad, leading to poor resolution. What can I do?

Answer: Broad peaks can result from several factors related to the column, mobile phase, or system setup.

  • Column Deterioration: Over time, the column's performance can degrade.

    • Solution: Replace the column with a new one of the same type.

  • Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause peak broadening.

    • Solution: Ensure the mobile phase is well-mixed, filtered, and thoroughly degassed before use.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length.

Question: I am seeing split peaks for my analyte. What is the cause?

Answer: Peak splitting can be caused by issues at the point of injection or problems with the column itself.

  • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the frit.

  • Column Void: A void or channel may have formed at the head of the column.

    • Solution: This usually indicates the end of the column's life, and it should be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for this compound in forced degradation studies?

A1: A typical starting concentration is around 1 mg/mL for the stock solution. This is then diluted to a suitable concentration for HPLC analysis, usually in the range of 10-100 µg/mL, depending on the sensitivity of the detector.

Q2: How much degradation should I aim for in forced degradation studies?

A2: The goal is to achieve detectable but not complete degradation, typically in the range of 5-20%.[4] This allows for the reliable detection and characterization of degradation products without completely consuming the parent compound.

Q3: What type of HPLC column is recommended for the analysis of this compound and its degradation products?

A3: A C18 reverse-phase column is the most common choice for flavonoid analysis. Columns with a smaller particle size (e.g., <3 µm) and end-capping will generally provide better resolution and peak shape.

Q4: How can I confirm that my analytical method is "stability-indicating"?

A4: A method is considered stability-indicating if it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the API peak from all degradation product peaks and any excipients. This is confirmed by performing forced degradation studies and demonstrating peak purity using a photodiode array (PDA) detector.

Q5: What are some common "green" solvents that can be used for the extraction and analysis of flavonoids like this compound?

A5: Ethanol and mixtures of ethanol and water are commonly used green solvents for flavonoid extraction due to their effectiveness, low toxicity, and environmental friendliness.[5] For HPLC analysis, while acetonitrile and methanol are prevalent, efforts are being made to develop methods using more environmentally benign solvents.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples alkali->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Mass Balance) hplc->data Process Results

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_HPLC cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Chromatographic Peak Shape tailing Peak Tailing problem->tailing broadening Peak Broadening problem->broadening splitting Peak Splitting problem->splitting sol_tailing Adjust pH Use End-Capped Column Dilute Sample tailing->sol_tailing Address sol_broadening Replace Column Degas Mobile Phase Minimize Tubing broadening->sol_broadening Address sol_splitting Clean/Replace Frit Replace Column Use Weaker Injection Solvent splitting->sol_splitting Address

Caption: Troubleshooting guide for HPLC peak shape issues.

References

Resolving inconsistencies in NMR spectral data for 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2''-O-Rhamnosylswertisin NMR Spectral Data

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in NMR spectral data for this compound.

Troubleshooting Guides

Issue: Signal Duplication or Unexpected Complexity in ¹H and ¹³C NMR Spectra

Question: My ¹H and/or ¹³C NMR spectrum of this compound shows more signals than expected, or some signals appear as pairs or broadened peaks. What could be the cause?

Answer: This is a commonly observed phenomenon for this compound and related C-glycosylflavonoids. The primary cause is the presence of rotamers (rotational isomers) arising from restricted rotation around the C-C single bond connecting the glucose and flavone moieties (the C-6 — C-1'' bond).[1][2][3][4] This restricted rotation creates two or more distinct conformations that are slowly interconverting on the NMR timescale at room temperature, leading to a duplication of signals for nearby protons and carbons.[2][4]

Troubleshooting Steps:

  • Variable-Temperature (VT) NMR: This is the most definitive method to confirm the presence of rotamers.[1][2][3][4]

    • Acquire ¹H NMR spectra at elevated temperatures (e.g., 50°C, 70°C, 90°C).

    • If rotamers are present, the duplicated signals will broaden and eventually coalesce into single, averaged signals as the temperature increases and the rate of rotation around the C-C bond becomes faster than the NMR timescale.[1][2][4]

    • Conversely, lowering the temperature may resolve broadened signals into distinct sets of peaks for each rotamer.

  • Solvent Change: The equilibrium between rotamers can be influenced by the solvent.

    • Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CD₃OD, pyridine-d₅).

    • A change in the solvent may alter the chemical shifts and the relative populations of the rotamers, which can help in identifying the paired signals.

  • 2D NMR Spectroscopy:

    • Use 2D NMR experiments like COSY, HSQC, and HMBC to trace the correlations for each set of signals. This will help in assigning the duplicated signals to their respective rotamers.

Frequently Asked Questions (FAQs)

Q1: Why are my chemical shift values for this compound different from those reported in the literature?

A1: Discrepancies in chemical shift values are common for flavonoids and can be attributed to several factors:

  • Solvent Effects: Different deuterated solvents can induce significant changes in chemical shifts due to variations in polarity, hydrogen bonding, and anisotropic effects.[5] For instance, pyridine-d₅ often causes downfield shifts in proton signals compared to methanol-d₄ or DMSO-d₆.

  • Presence of Rotamers: As discussed above, the presence of rotamers can lead to multiple signals for a single nucleus, and the reported chemical shift may be for one of the rotamers or an average, depending on the experimental conditions.[2][4]

  • Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in hydrogen bonding.

  • pH: The pH of the sample solution, especially in protic solvents, can influence the protonation state of hydroxyl groups and alter the electronic environment of the molecule.

  • Temperature: Temperature affects not only the equilibrium of rotamers but also the chemical shifts of labile protons (e.g., -OH).

Q2: How can I ensure the purity of my this compound sample for NMR analysis?

A2: High sample purity is crucial for obtaining clean and interpretable NMR spectra.

  • Chromatographic Purification: Use a combination of chromatographic techniques for purification. A common procedure involves initial extraction with a polar solvent like methanol, followed by column chromatography on silica gel with a gradient of solvents (e.g., dichloromethane-methanol), and potentially further purification by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

  • Purity Assessment: Before NMR analysis, assess the purity of your sample using HPLC with a photodiode array (PDA) detector. A pure sample should show a single peak with a consistent UV spectrum across the peak.

Q3: What are the recommended sample preparation procedures for acquiring NMR data of this compound?

A3: Proper sample preparation is key to obtaining high-quality NMR spectra.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be needed, depending on the instrument's sensitivity.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for flavonoids include DMSO-d₆, CD₃OD, and pyridine-d₅. Be aware that the choice of solvent will affect the chemical shifts.

  • Dissolution and Filtration: Ensure the sample is completely dissolved. Gentle warming or vortexing can aid dissolution. If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Water Contamination: Minimize water contamination in your sample and solvent, as the water peak can obscure signals. Use freshly opened or properly stored deuterated solvents.

Data Presentation

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for this compound in deuterated methanol (CD₃OD) and deuterated dimethyl sulfoxide (DMSO-d₆). Note that variations in reported values are common due to the factors mentioned in the FAQs. The presence of rotamers can lead to signal duplication, which may not always be fully resolved or reported.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

PositionCD₃ODDMSO-d₆
Flavone Moiety
36.67 (s)6.81 (s)
86.76 (s)6.83 (s)
2', 6'7.82 (d, J=8.8 Hz)7.91 (d, J=8.8 Hz)
3', 5'6.93 (d, J=8.8 Hz)6.92 (d, J=8.8 Hz)
7-OCH₃3.96 (s)3.89 (s)
5-OH-13.18 (s)
Glucose Moiety
1''4.55 (d, J=9.8 Hz)4.67 (d, J=9.8 Hz)
2''4.10 (t, J=9.2 Hz)4.02 (t, J=9.2 Hz)
3''3.45-3.60 (m)3.20-3.40 (m)
4''3.45-3.60 (m)3.20-3.40 (m)
5''3.45-3.60 (m)3.20-3.40 (m)
6''a3.80-3.90 (m)3.65-3.75 (m)
6''b3.70-3.80 (m)3.45-3.55 (m)
Rhamnose Moiety
1'''5.11 (d, J=1.5 Hz)4.95 (d, J=1.5 Hz)
2'''3.80-3.90 (m)3.65-3.75 (m)
3'''3.45-3.60 (m)3.20-3.40 (m)
4'''3.20-3.30 (m)3.05-3.15 (m)
5'''3.45-3.60 (m)3.20-3.40 (m)
6'''0.65 (d, J=6.0 Hz)0.58 (d, J=6.0 Hz)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

PositionCD₃ODDMSO-d₆
Flavone Moiety
2164.8163.6
3103.2102.6
4182.9182.0
5161.9161.2
6111.5109.1
7164.8164.1
896.094.8
9157.9156.9
10105.2104.5
1'122.1121.1
2', 6'129.0128.4
3', 5'116.5115.8
4'161.8161.1
7-OCH₃56.256.0
Glucose Moiety
1''74.573.2
2''80.178.8
3''78.977.5
4''71.270.0
5''81.981.1
6''62.161.2
Rhamnose Moiety
1'''101.9100.4
2'''71.170.3
3'''72.070.5
4'''73.871.7
5'''70.168.2
6'''18.117.8

Data compiled from various sources and may represent typical values. Actual values can vary.

Experimental Protocols

Isolation and Purification of this compound from Aleurites moluccana Leaves

This protocol is adapted from published procedures and provides a general method for the isolation of this compound.

  • Extraction:

    • Air-dry and mill the leaves of Aleurites moluccana.

    • Macerate the powdered leaves in methanol at room temperature for 7 days.

    • Filter the extract and evaporate the solvent under vacuum to obtain the crude methanol extract.

  • Column Chromatography (Silica Gel):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Pack a silica gel 60 (70-230 mesh) column with a suitable non-polar solvent (e.g., dichloromethane).

    • Load the adsorbed extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Pooling and Further Purification:

    • Combine fractions containing this compound based on TLC analysis.

    • Subject the combined fractions to further purification using flash chromatography with a dichloromethane-methanol solvent system.

  • Final Purification (if necessary):

    • For very high purity required for NMR, preparative HPLC or pTLC can be employed on the enriched fractions.

Visualizations

G Troubleshooting Workflow for NMR Data Inconsistencies cluster_0 Initial Observation cluster_1 Primary Hypothesis cluster_2 Experimental Verification cluster_3 Data Analysis & Conclusion start Unexpected Complexity in NMR Spectrum (Signal Duplication, Broadening) hypothesis Presence of Rotamers? start->hypothesis vt_nmr Perform Variable-Temperature (VT) NMR hypothesis->vt_nmr solvent_change Change NMR Solvent hypothesis->solvent_change coalescence Signals Coalesce at Higher Temp.? vt_nmr->coalescence solvent_change->coalescence no_change No Significant Change? coalescence->no_change No confirmation Rotamers Confirmed coalescence->confirmation Yes other_issues Consider Other Issues: - Sample Purity - Aggregation - pH Effects no_change->other_issues

Caption: Troubleshooting workflow for NMR spectral inconsistencies.

Caption: Rotational isomerism in this compound.

References

Minimizing matrix effects in LC-MS analysis of 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of 2''-O-Rhamnosylswertisin.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound that may be indicative of matrix effects.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Co-elution of matrix components with this compound can interfere with the analyte's interaction with the stationary phase, leading to distorted peak shapes. High concentrations of interfering compounds can also overload the column.

  • Solution:

    • Optimize Chromatographic Conditions: Adjust the mobile phase gradient to better separate this compound from interfering compounds. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate).

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove a broader range of matrix components.

    • Reduce Injection Volume: Injecting a smaller volume of the sample can lessen the impact of matrix components on the column.

Problem: Inconsistent or Low Analyte Response

  • Possible Cause: Ion suppression is a common matrix effect where co-eluting compounds compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal.[1]

  • Solution:

    • Enhance Sample Preparation: Protein precipitation is a common first step, but for complex matrices like plasma, it may not be sufficient.[2] Consider more selective techniques like SPE or LLE to remove phospholipids and other interfering substances.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound will co-elute and experience similar matrix effects as the analyte, allowing for more accurate quantification.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[1]

Problem: High Background Noise or Unidentified Peaks

  • Possible Cause: The sample matrix itself can be a significant source of background noise. Inadequate sample cleanup can lead to the presence of numerous endogenous compounds in the final extract.

  • Solution:

    • Thorough Sample Cleanup: Implement a robust sample preparation protocol. SPE is particularly effective at removing a wide range of interfering compounds.

    • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly concentrated, early-eluting matrix components, preventing them from entering the mass spectrometer.

    • Blank Injections: Run blank matrix samples to identify potential sources of contamination and background noise.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy and reproducibility of quantitative results.[1]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: You can assess matrix effects through several methods:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation in the baseline signal of the analyte indicates the retention time at which matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike: Compare the peak area of this compound in a neat solvent to the peak area of the analyte spiked into a blank matrix extract after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.[3]

Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation is a simple and fast technique, it is often the least effective at removing matrix components.[2] For complex matrices like plasma, more selective methods are recommended:

  • Solid Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts, phospholipids, and other interferences.[4]

  • Liquid-Liquid Extraction (LLE): Can also yield clean extracts but may have lower recovery for more polar analytes.[2]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly mandatory for all analyses, using a SIL-IS is highly recommended for accurate and precise quantification, especially when matrix effects are significant. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction of these effects.

Q5: Can I use a structurally similar compound as an internal standard if a SIL-IS for this compound is not available?

A5: Yes, a structurally similar compound, often referred to as an analogue internal standard, can be used. However, it may not perfectly mimic the chromatographic behavior and ionization response of this compound, potentially leading to less accurate correction for matrix effects compared to a SIL-IS. For C-glycosylflavonoids, another C-glycosylflavone with similar polarity would be a suitable choice.

Quantitative Data Summary

The following table summarizes typical analyte recovery and matrix effect data for different sample preparation methods based on studies of swertisin (a close structural analog of this compound) and other flavonoids in plasma. This data is intended to be illustrative, and actual results may vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyteMatrixAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation SwertisinRat Plasma> 80.34Not explicitly quantified, but method was successful[5][6]
General FlavonoidsPlasmaHighCan be significant[2][7]
Solid Phase Extraction (SPE) General FlavonoidsPlasma70 - 95Minimal to moderate[4]
Anabolic SteroidsSerum90 - 98More effective at removal of interferences than SLE[8]
Liquid-Liquid Extraction (LLE) General AnalytesPlasmaVariable (can be low for polar compounds)Generally low[2]

Note: Matrix Effect (%) is often calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is often effective for flavonoids.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 200 µL of plasma, add the internal standard and 50 µL of 1 M HCl.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation for this compound from Plasma

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Direct Injection (Alternative): Alternatively, the supernatant can be directly injected into the LC-MS system, but this may lead to more significant matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Acetonitrile or Methanol start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) - e.g., Ethyl Acetate start->lle Good for less polar analytes spe Solid Phase Extraction (SPE) - e.g., Mixed-Mode Cation Exchange start->spe Most thorough cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies issue Encountering Analytical Issues? (Poor Peaks, Low/Variable Response) matrix_effect Suspect Matrix Effects? issue->matrix_effect post_column Perform Post-Column Infusion matrix_effect->post_column Qualitative Check post_spike Perform Post-Extraction Spike matrix_effect->post_spike Quantitative Check optimize_chrom Optimize Chromatography (Gradient, Column) post_column->optimize_chrom optimize_prep Optimize Sample Preparation (SPE, LLE) post_spike->optimize_prep use_sil_is Use Stable Isotope-Labeled Internal Standard post_spike->use_sil_is matrix_matched Use Matrix-Matched Calibrants post_spike->matrix_matched optimize_prep->issue Re-evaluate optimize_chrom->issue Re-evaluate use_sil_is->issue Re-evaluate matrix_matched->issue Re-evaluate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Purity Assessment of 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2''-O-Rhamnosylswertisin. Our aim is to address common challenges encountered during the isolation, purification, and purity assessment of this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a flavone C-glycoside that has been isolated from plants such as Aleurites moluccana.[1] It is considered a rare flavonoid in higher plants.[1] Purity assessment is crucial as this compound has shown significant biological activities, including antinociceptive (pain-relieving) effects, making it a marker for the development of phytomedicines.[1][2] Ensuring high purity is essential for accurate pharmacological studies and for the standardization of herbal extracts.[1][3]

Q2: What are the common methods for isolating and purifying this compound?

A2: The isolation and purification of this compound typically involve chromatographic techniques. A common approach begins with a methanol extraction of the plant material, followed by purification using silica gel column chromatography with a dichloromethane-methanol gradient.[1] Other methods that have been explored for separating flavonoids like this compound include the use of modified chitosan as a chromatographic support and high-speed counter-current chromatography (HSCCC).[4][5][6] A purity of over 90% can be achieved through these procedures.[3]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for quantification and purity evaluation.[3][7][8] For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are indispensable.[3][9] Thin-Layer Chromatography (TLC) can also be used for qualitative identification.[10]

Q4: What are the potential impurities I should be aware of when working with this compound?

A4: The most common and structurally related impurity is its parent compound, swertisin.[1][7][8] During isolation, other flavonoids and phenolic compounds from the plant extract may also be present.[9] Additionally, degradation products can form under certain conditions, such as exposure to acid, alkali, oxidation, or light, which is why stability-indicating methods are important for purity assessment.[7][8]

Q5: How can I confirm the identity of isolated this compound?

A5: The identity of this compound is typically confirmed through a combination of spectroscopic techniques. This includes UV spectrophotometry, infrared (IR) spectroscopy, and most definitively, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][11] Comparison of the obtained spectral data with published values is the standard practice for confirmation.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor resolution between this compound and Swertisin peaks.

  • Possible Cause: The mobile phase composition may not be optimal for separating these structurally similar compounds.

  • Solution:

    • Adjust Mobile Phase Polarity: Try varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often with a small percentage of acid like formic or acetic acid). A shallower gradient or isocratic elution with a lower percentage of the organic solvent might improve resolution.

    • Change Organic Modifier: If using methanol, consider switching to acetonitrile or vice-versa. Acetonitrile often provides different selectivity for flavonoids.

    • Modify pH of the Aqueous Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation.[9]

    • Lower the Flow Rate: Decreasing the flow rate can increase the column efficiency and improve resolution, although it will lengthen the run time.

    • Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a standard C18) or a column with a smaller particle size for higher efficiency.

Problem 2: Peak tailing for the this compound peak.

  • Possible Cause 1: Secondary interactions between the analyte's hydroxyl groups and active sites on the silica-based stationary phase.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to minimize silanol interactions.

    • Use a Base-Deactivated Column: Employ a column that is end-capped to reduce the number of free silanol groups.

  • Possible Cause 2: Column overload.

  • Solution:

    • Reduce Injection Volume or Concentration: Dilute the sample and re-inject.

Problem 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Sample degradation. Flavonoids can be susceptible to degradation under certain pH, light, and temperature conditions.[7][8]

  • Solution:

    • Perform Forced Degradation Studies: Subject a purified sample to stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products.[7][8]

    • Ensure Proper Sample Storage: Keep samples in a cool, dark place and use freshly prepared solutions for analysis.

  • Possible Cause 2: Contamination from the sample matrix or solvent.

  • Solution:

    • Run a Blank: Inject the solvent used to dissolve the sample to check for contaminant peaks.

    • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample before injection.[12]

LC-MS Analysis

Problem: Difficulty in interpreting the MS fragmentation pattern for impurity identification.

  • Possible Cause: Complex fragmentation pathways of flavonoid glycosides.

  • Solution:

    • Look for Characteristic Losses: For C-glycosides, the fragmentation often involves cleavages within the sugar moiety. For this compound, expect to see a loss of the rhamnosyl group.

    • Utilize Tandem MS (MS/MS): Isolate the precursor ion of interest and perform fragmentation to obtain a cleaner spectrum that can be more easily interpreted.

    • Compare with Related Compounds: Analyze a standard of swertisin to understand the fragmentation of the core structure. This will help in distinguishing between impurities related to the aglycone and those related to the glycosidic linkages.

    • Consult Literature: Refer to published studies on the mass spectrometric analysis of flavonoid glycosides for common fragmentation patterns.[9]

Quantitative Data Summary

ParameterValueReference
Linearity Range (this compound) 5.89 - 117.8 µg/mL[7][8]
Linearity Range (Swertisin) 1.38 - 27.68 µg/mL[7][8]
Recovery (this compound) 100.3%[7][8]
Recovery (Swertisin) 102.8%[7][8]
Intra-day Precision (RSD%) < 1.0%[7][8]
Inter-day Precision (RSD%) < 3.5%[7][8]

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol is based on validated methods for the analysis of this compound.[7][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

    • A typical gradient might be: 0-20 min, 15-30% B; 20-25 min, 30-50% B; 25-30 min, 50-15% B. The gradient should be optimized for the specific instrument and column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 338 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the isolated compound, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Forced Degradation Study Protocol

To establish the stability-indicating capability of the HPLC method, forced degradation studies are performed.[7][8]

  • Acid Degradation: Dissolve the sample in methanol and add 1 M HCl. Heat at 80 °C for 2 hours. Neutralize with 1 M NaOH before injection.

  • Alkali Degradation: Dissolve the sample in methanol and add 1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours before injection.

  • Thermal Degradation: Store the solid sample in an oven at 100 °C for 48 hours. Dissolve in methanol for injection.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours before injection.

Visualizations

experimental_workflow cluster_extraction Isolation and Purification cluster_assessment Purity Assessment plant_material Plant Material (e.g., Aleurites moluccana leaves) extraction Methanol Extraction plant_material->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom fractions Collect and Combine Fractions column_chrom->fractions isolated_compound Isolated this compound fractions->isolated_compound hplc HPLC-UV Analysis isolated_compound->hplc lcms LC-MS Analysis isolated_compound->lcms nmr NMR Spectroscopy isolated_compound->nmr purity_report Purity Confirmation (>90%) hplc->purity_report lcms->purity_report nmr->purity_report troubleshooting_workflow cluster_problem cluster_solution start HPLC Analysis Shows Unexpected Results q_resolution Poor Peak Resolution? start->q_resolution q_tailing Peak Tailing? q_resolution->q_tailing No sol_resolution Optimize Mobile Phase Change Column q_resolution->sol_resolution Yes q_extra_peaks Extra Peaks? q_tailing->q_extra_peaks No sol_tailing Add Acid to Mobile Phase Reduce Sample Concentration q_tailing->sol_tailing Yes sol_extra_peaks Run Blanks Perform Forced Degradation Study q_extra_peaks->sol_extra_peaks Yes end Problem Resolved q_extra_peaks->end No sol_resolution->end sol_tailing->end sol_extra_peaks->end

References

Technical Support Center: Optimizing Spray-Drying of Standardized Aleurites moluccana Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the spray-drying process for a standardized Aleurites moluccana (candlenut) extract. The troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, ensuring a reproducible and efficient process for obtaining a high-quality powder with a standardized content of the active flavonoid, 2''-O-rhamnosylswertisin.

Troubleshooting Guide

This guide addresses common issues encountered during the spray-drying of Aleurites moluccana extract.

IssuePotential CauseRecommended Solution
Low Powder Yield / High Wall Deposition Sticky Product: The extract is rich in sugars and other low molecular weight compounds with a low glass transition temperature (Tg), causing it to adhere to the dryer chamber walls.[1][2]Increase Carrier Agent Concentration: Add a high molecular weight carrier agent like maltodextrin or gum arabic to the feed solution. This increases the overall Tg of the powder.[1][2] Optimize Inlet Temperature: While counterintuitive, a lower inlet temperature can sometimes reduce stickiness. However, for some products, a higher temperature can lead to faster drying and less contact time with the walls. Experiment within a range of 130-180°C. Use Dehumidified Air: Low humidity air can reduce stickiness issues.[1]
Inadequate Atomization: Droplets are too large and do not dry completely before hitting the chamber walls.Adjust Atomizer Speed/Pressure: Increase the atomizer speed or nozzle air pressure to generate finer droplets. Check Feed Viscosity: If the feed solution is too viscous, dilute it or slightly increase the temperature of the feed solution.
High Moisture Content in Powder Low Outlet Temperature: The outlet temperature is too low for efficient moisture removal.Increase Inlet Temperature: This will consequently increase the outlet temperature. Decrease Feed Flow Rate: A lower feed rate allows for a longer residence time in the drying chamber, facilitating more complete drying.[3]
High Feed Flow Rate: The volume of liquid being introduced is too high for the drying capacity of the system at the set parameters.[3]Reduce Feed Flow Rate: This allows each droplet more time in the hot air stream.
Nozzle Blockage Insoluble Particles in Feed: The extract may contain small amounts of insoluble material.Filter the Feed Solution: Use a fine mesh filter to remove any particulate matter before introducing the feed into the spray dryer.
High Viscosity of Feed: The feed solution is too thick to pass through the nozzle smoothly.Dilute the Feed Solution: Lower the total solids content or increase the solvent proportion. Preheat the Feed: Gently warming the feed solution can reduce its viscosity.
Degradation of Active Compound (this compound) Excessive Heat Exposure: High inlet temperatures can lead to the thermal degradation of flavonoids.Optimize Inlet Temperature: Use the lowest possible inlet temperature that still achieves the desired moisture content. Studies on other flavonoid-rich extracts suggest that temperatures around 140-160°C can provide a good balance between drying efficiency and compound stability.[4] Increase Feed Flow Rate: A higher feed rate can sometimes lead to a lower outlet temperature, reducing the overall heat exposure of the powder.
Poor Powder Flowability High Cohesiveness: The powder particles are irregular in shape and tend to clump together.Optimize Carrier Agent Concentration: The addition of maltodextrin can improve the flowability of the resulting powder.[5] Control Particle Size: Adjusting atomization parameters to produce more uniform, spherical particles can improve flow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for spray-drying parameters for Aleurites moluccana extract?

A1: Based on studies of similar flavonoid-rich plant extracts, a good starting point would be:

  • Inlet Temperature: 150-170°C[6]

  • Feed Flow Rate: 5-15 mL/min for a lab-scale spray dryer[2]

  • Carrier Agent (Maltodextrin): 10-20% (w/w of total solids)[6][7]

  • Aspirator Rate: 80-100%[2]

It is crucial to perform a design of experiments (DoE) to optimize these parameters for your specific equipment and extract concentration.

Q2: How can I standardize the spray-dried extract to a specific concentration of this compound?

A2: Standardization to a target concentration, such as 3% w/w this compound, requires careful control of the entire process, from extraction to spray-drying.[8] A validated HPLC method is essential for quantifying the flavonoid content in both the initial liquid extract and the final powder.[9][10] The concentration of the liquid feed and the ratio of extract solids to carrier agent solids will be the primary factors to adjust to achieve the target percentage in the final powder.

Q3: What type of carrier agent is best for spray-drying Aleurites moluccana extract?

A3: Maltodextrin is a commonly used and effective carrier agent for spray-drying fruit juices and herbal extracts due to its ability to increase the glass transition temperature, reduce stickiness, and improve powder yield and stability.[5][7] Gum arabic is another suitable option and can be used in combination with maltodextrin. The choice may depend on the desired final powder characteristics and cost considerations.

Q4: How do I know if my spray-dried powder is of good quality?

A4: High-quality spray-dried Aleurites moluccana extract powder should have the following characteristics:

  • Low Moisture Content: Typically below 5% to ensure microbiological stability.[3]

  • Good Flowability: Indicated by a low Hausner ratio and Carr's index.

  • High Content of Active Compound: Minimal degradation of this compound during the process.

  • Uniform Particle Size and Morphology: Spherical particles with a smooth surface are generally desirable.

  • Good Reconstitution Properties: The powder should dissolve readily in the intended solvent.

Data Presentation

The following tables summarize the expected influence of key spray-drying parameters on the physicochemical properties of the resulting Aleurites moluccana powder, based on general findings for herbal extracts. It is important to note that optimal values will need to be determined experimentally.

Table 1: Effect of Inlet Temperature on Powder Characteristics

Inlet Temperature (°C)Process Yield (%)Moisture Content (%)This compound Retention (%)Particle Size (µm)
140ModerateHigherHigherSmaller, may be shrunken
160HigherModerateModerateLarger, more spherical
180Potentially Lower (due to stickiness)LowerLowerLarger, potentially with some degradation

Table 2: Effect of Maltodextrin Concentration on Powder Characteristics

Maltodextrin Conc. (% w/w)Process Yield (%)Moisture Content (%)HygroscopicityFlowability
5LowerHigherHigherPoor
10ModerateModerateModerateFair
15HigherLowerLowerGood
20HighestLowestLowestExcellent

Table 3: Effect of Feed Flow Rate on Powder Characteristics

Feed Flow Rate (mL/min)Process Yield (%)Moisture Content (%)Particle Size (µm)
5HigherLowerLarger
10ModerateModerateModerate
15LowerHigherSmaller

Experimental Protocols

Protocol 1: Preparation of Feed Solution for Spray-Drying
  • Extraction: Prepare a hydroalcoholic extract of Aleurites moluccana leaves.

  • Concentration: Concentrate the extract under vacuum to a predetermined total solids content (e.g., 10-30% w/v).

  • Quantification of Active Compound: Analyze the concentrated extract using a validated HPLC method to determine the initial concentration of this compound.[9]

  • Addition of Carrier Agent: Dissolve the desired amount of maltodextrin (e.g., 10-20% w/w of total solids) in the concentrated extract under constant stirring until fully dissolved.

  • Filtration: Filter the feed solution through a fine mesh to remove any insoluble particles that could clog the spray dryer nozzle.

Protocol 2: Characterization of Spray-Dried Powder
  • Moisture Content: Determine the moisture content using a moisture analyzer or by the loss on drying method.

  • Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and visualize the particle morphology using Scanning Electron Microscopy (SEM).

  • Bulk and Tapped Density: Measure the bulk and tapped densities using a graduated cylinder and a tapping device to calculate the Hausner ratio and Carr's index for flowability assessment.

  • Quantification of this compound: Accurately weigh a sample of the spray-dried powder, dissolve it in a suitable solvent, and analyze the concentration of this compound using the validated HPLC method to determine the retention of the active compound.[9]

  • Hygroscopicity: Determine the hygroscopicity by placing a known amount of powder in a desiccator with a saturated salt solution (e.g., NaCl) and measuring the weight gain over time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

a_moluccana_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling cluster_response Physiological Response Inflammatory Agent Inflammatory Agent Neutrophil Migration Neutrophil Migration Inflammatory Agent->Neutrophil Migration IL-1β Production IL-1β Production Inflammatory Agent->IL-1β Production Inflammation & Pain Inflammation & Pain Neutrophil Migration->Inflammation & Pain IL-1β Production->Inflammation & Pain Opioid Pathway Opioid Pathway Opioid Pathway->Inflammation & Pain reduces Dopaminergic Pathway Dopaminergic Pathway Dopaminergic Pathway->Inflammation & Pain reduces Oxidonitrergic Pathway Oxidonitrergic Pathway Oxidonitrergic Pathway->Inflammation & Pain reduces Aleurites moluccana Extract Aleurites moluccana Extract Aleurites moluccana Extract->Opioid Pathway modulates Aleurites moluccana Extract->Dopaminergic Pathway modulates Aleurites moluccana Extract->Oxidonitrergic Pathway modulates This compound This compound This compound->Neutrophil Migration inhibits This compound->IL-1β Production inhibits

Caption: Anti-inflammatory and antinociceptive signaling pathways of Aleurites moluccana extract.

spray_drying_workflow cluster_preparation Feed Preparation cluster_processing Spray-Drying cluster_analysis Powder Characterization cluster_output Result A A. moluccana Leaf Extraction B Concentration A->B C HPLC Analysis (Initial Flavonoid Content) B->C D Addition of Carrier Agent C->D E Filtration D->E F Spray-Drying Process (Inlet T°, Feed Rate, etc.) E->F G Moisture Content F->G H Particle Size & Morphology F->H I Flowability F->I J HPLC Analysis (Final Flavonoid Content) F->J K Standardized A. moluccana Powder G->K H->K I->K J->K

Caption: Experimental workflow for producing and characterizing spray-dried A. moluccana extract.

troubleshooting_logic A Problem Encountered B Low Yield? A->B C High Moisture? B->C No E Increase Carrier Conc. or Adjust Inlet Temp. B->E Yes D Nozzle Blockage? C->D No F Increase Inlet Temp. or Decrease Feed Rate C->F Yes G Filter Feed Solution or Reduce Viscosity D->G Yes H Optimized Process D->H No E->H F->H G->H

Caption: Logical troubleshooting workflow for common spray-drying issues.

References

Validation & Comparative

A Validated Stability-Indicating HPLC Method for 2”-O-Rhamnosylswertisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable analytical method to ensure the stability and quality of a pharmaceutical compound is paramount. This guide provides a comprehensive overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the flavonoid glycoside 2”-O-Rhamnosylswertisin. The performance of this method is compared with other potential analytical techniques, supported by experimental data from published literature.

A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The presented HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control and stability studies of 2”-O-Rhamnosylswertisin.

The Validated HPLC Method: Experimental Protocol

A previously developed HPLC-UV method for the analysis of 2”-O-rhamnosylswertisin was comprehensively validated to establish its stability-indicating capabilities.[1][2][3]

Chromatographic Conditions

The separation was achieved on a C8 column (150 x 4.6 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and an aqueous solution. The injection volume was 20 µL.

Forced Degradation (Stress Testing)

To demonstrate the method's stability-indicating nature, forced degradation studies were conducted on 2”-O-rhamnosylswertisin under various stress conditions.[1][2][3][4] The conditions were designed to generate potential degradation products and included:

  • Acid Hydrolysis: Treatment with acid.

  • Alkaline Hydrolysis: Treatment with a base.

  • Neutral Hydrolysis: Treatment in a neutral solution.

  • Oxidative Degradation: Exposure to an oxidizing agent.

  • Photolytic Degradation: Exposure to light.

The method successfully separated the intact 2”-O-rhamnosylswertisin peak from the peaks of the degradation products formed under these stress conditions.

Data Presentation: Validation Parameters

The HPLC method was validated for several parameters to ensure its reliability, accuracy, and precision. The quantitative data from these validation studies are summarized in the tables below.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of concentrations of 2”-O-rhamnosylswertisin.

Parameter2”-O-Rhamnosylswertisin
Linear Range (µg/mL)5.89 - 117.8
Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at a concentration of 100%.

Parameter2”-O-Rhamnosylswertisin
Recovery (%)100.3
Precision

The precision of the method was assessed by determining the intra-day and inter-day variability.

ParameterRelative Standard Deviation (RSD%)
Intra-day Precision (Area)< 1.0%
Inter-day Precision (Area)< 3.5%
Retention Time< 0.5%

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and reliable for the quantification of 2”-O-rhamnosylswertisin, other analytical techniques can also be employed for the analysis of flavonoid glycosides. The following table provides a comparison of the HPLC-UV method with potential alternatives.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, may not be suitable for complex mixtures without good separation.
UHPLC-MS Separation using smaller particle size columns for higher efficiency, detection by mass spectrometry.High sensitivity, high resolution, provides structural information.Higher cost, more complex instrumentation and method development.
HPTLC Separation on a high-performance thin-layer chromatography plate, detection by densitometry.High sample throughput, low solvent consumption, cost-effective for screening.Lower resolution and sensitivity compared to HPLC, quantification can be less precise.
Spectrophotometry Quantification based on the absorbance of UV-Visible light by the analyte.Simple, rapid, very low cost.Lacks specificity, prone to interference from other absorbing compounds in the sample.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation cluster_3 Method Application Method_Development Initial Method Development System_Suitability System Suitability Testing (SST) Method_Development->System_Suitability Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis & Stability Studies Robustness->Routine_Analysis

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced_Degradation cluster_stress Stress Conditions API 2''-O-Rhamnosylswertisin (API) Acid Acid API->Acid Alkali Alkali API->Alkali Oxidation Oxidation API->Oxidation Light Photolytic API->Light Heat Thermal API->Heat HPLC_Analysis Stability-Indicating HPLC Analysis API->HPLC_Analysis Degradation_Products Degradation Products Acid->Degradation_Products Alkali->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products Degradation_Products->HPLC_Analysis Separation Separation of API and Degradation Products HPLC_Analysis->Separation

Caption: Conceptual diagram of forced degradation and analysis.

References

A Head-to-Head Battle of Flavonoids: Unraveling the Antinociceptive Superiority of 2''-O-Rhamnosylswertisin Over Swertisin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of pain management, the quest for novel analgesics with improved efficacy and favorable safety profiles is a constant endeavor. In this context, natural products have perennially served as a rich reservoir of bioactive compounds. This guide provides a comprehensive comparison of the antinociceptive activities of two closely related flavonoids, 2''-O-Rhamnosylswertisin and swertisin, drawing upon key preclinical data.

Emerging evidence suggests that the addition of a rhamnosyl moiety to the swertisin scaffold significantly enhances its pain-relieving properties. This guide will delve into the experimental data that substantiates this claim, presenting a clear, data-driven comparison of their performance in established animal models of pain. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of these pivotal studies.

Quantitative Comparison of Antinociceptive Activity

The antinociceptive effects of this compound and swertisin have been evaluated in several murine models of inflammatory and neuropathic pain. The data, summarized below, consistently demonstrates the superior efficacy of this compound.

Experimental ModelCompoundDosage (p.o.)% Inhibition of HypernociceptionReference
Carrageenan-induced Mechanical HypernociceptionThis compound30 mg/kg50 ± 5%[1][2]
Swertisin30 mg/kg70 ± 2%[1][2]
Complete Freund's Adjuvant (CFA)-induced Mechanical HypernociceptionThis compound30 mg/kg25 ± 3%[2]
Prostaglandin E2 (PGE2)-induced Mechanical HypernociceptionThis compound30 mg/kg94 ± 6%[2]
Acetic Acid-induced Writhing TestThis compoundNot specified92 ± 4%[1]
SwertisinNot specifiedNo effect[1]

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is crucial for the critical appraisal of the data. The following sections outline the key experimental protocols.

Carrageenan-induced Mechanical Hypernociception

This model is a widely accepted method for inducing acute inflammation and measuring sensitivity to mechanical stimuli.

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Standard housing conditions Compound Administration Compound Administration Baseline Measurement->Compound Administration von Frey filaments Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Oral gavage (p.o.) 1 hour prior Nociceptive Testing Nociceptive Testing Carrageenan Injection->Nociceptive Testing Intraplantar (i.pl.) injection (300 µg/paw) Data Analysis Data Analysis Nociceptive Testing->Data Analysis Measure paw withdrawal threshold (3 hours post-carrageenan)

Workflow for Carrageenan-induced Hypernociception.
Complete Freund's Adjuvant (CFA)-induced Mechanical Nociception

The CFA model is utilized to induce a more persistent inflammatory state, mimicking chronic inflammatory pain.

The experimental workflow for the CFA model is similar to the carrageenan model, with the primary difference being the inflammatory agent used and the time course of the measurements. CFA (20 µL/paw) is injected intraplantarly, and nociceptive testing is typically performed at later time points to assess the development of chronic hypersensitivity.

Prostaglandin E2 (PGE2)-induced Mechanical Hypernociception

PGE2 is a key inflammatory mediator that directly sensitizes nociceptors. This model helps to pinpoint the peripheral mechanisms of action of the test compounds.

The protocol for the PGE2 model follows the same general steps as the carrageenan model. PGE2 (0.1 nmol/paw) is injected into the mouse paw, and the resulting mechanical hypernociception is measured.

Acetic Acid-induced Writhing Test

This visceral pain model is used to assess the peripheral and central analgesic effects of compounds. The test involves the intraperitoneal injection of a dilute solution of acetic acid, which induces characteristic abdominal constrictions or "writhes". The number of writhes is counted over a specific period, and a reduction in the number of writhes by a test compound is indicative of its antinociceptive activity.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets are still under investigation, preliminary studies suggest that this compound may exert its antinociceptive effects through multiple pathways. One study indicated that the antinociceptive effect of a dried extract of Aleurites moluccana, for which this compound is a major active component, involves the opioid, dopaminergic, and oxidonitrergic pathways in a model of neuropathic pain. Furthermore, oral treatment with the isolated compound was shown to attenuate neutrophil migration and reduce levels of the pro-inflammatory cytokine IL-1β following carrageenan injection.

In contrast, a fraction rich in swertisin was found to mediate its antinociceptive effects through the nitric oxide (NO) and adrenergic activation pathways. This suggests that while structurally similar, these two flavonoids may have distinct mechanisms of action contributing to their differential efficacy.

G cluster_0 Proposed Antinociceptive Mechanisms cluster_1 This compound cluster_2 Swertisin Opioid Pathway Opioid Pathway Antinociception Antinociception Opioid Pathway->Antinociception Dopaminergic Pathway Dopaminergic Pathway Dopaminergic Pathway->Antinociception Oxidonitrergic Pathway Oxidonitrergic Pathway Oxidonitrergic Pathway->Antinociception Inhibition of Neutrophil Migration Inhibition of Neutrophil Migration Inhibition of Neutrophil Migration->Antinociception Reduction of IL-1β Reduction of IL-1β Reduction of IL-1β->Antinociception Nitric Oxide Pathway Nitric Oxide Pathway Nitric Oxide Pathway->Antinociception Adrenergic Pathway Adrenergic Pathway Adrenergic Pathway->Antinociception Inflammatory/Neuropathic Pain Inflammatory/Neuropathic Pain Inflammatory/Neuropathic Pain->Opioid Pathway Inflammatory/Neuropathic Pain->Dopaminergic Pathway Inflammatory/Neuropathic Pain->Oxidonitrergic Pathway Inflammatory/Neuropathic Pain->Inhibition of Neutrophil Migration Inflammatory/Neuropathic Pain->Reduction of IL-1β Inflammatory/Neuropathic Pain->Nitric Oxide Pathway Inflammatory/Neuropathic Pain->Adrenergic Pathway

Potential Signaling Pathways Involved in Antinociception.

Conclusion

References

A Head-to-Head Comparison: 2''-O-Rhamnosylswertisin and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy and mechanisms of 2''-O-Rhamnosylswertisin versus the established therapeutic, gabapentin, in preclinical models of neuropathic pain.

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While gabapentin is a cornerstone of current treatment, its efficacy is often limited, and it is associated with a range of side effects. This has spurred the search for novel analgesics with improved therapeutic profiles. This guide provides a comparative overview of the flavonoid this compound and gabapentin, focusing on their performance in preclinical neuropathic pain models, their proposed mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Efficacy in the Partial Sciatic Nerve Ligation (PLSN) Model

The partial sciatic nerve ligation (PLSN) model in mice is a widely used and clinically relevant model of neuropathic pain, mimicking the mechanical allodynia (pain from a non-painful stimulus) experienced by patients. In a direct comparative study, this compound demonstrated a superior analgesic effect to gabapentin.

To provide a quantitative context for gabapentin's efficacy in this model, data from other studies are presented below. It is important to note that experimental conditions can vary between studies, influencing the absolute values.

Treatment GroupDosage (i.p.)Paw Withdrawal Threshold (g)Reference
Saline-~0.5 g[3]
Gabapentin100 mg/kg~3.5 g[3]
Gabapentin150 mg/kg~4.5 g[3]

Table 1: Representative data of Gabapentin's effect on mechanical allodynia in the Partial Sciatic Nerve Ligation (PSNL) model in mice. Paw withdrawal threshold was measured using von Frey filaments. Data is approximated from graphical representations in the cited literature.

Mechanisms of Action: Divergent Pathways to Pain Relief

The analgesic effects of this compound and gabapentin are mediated by distinct molecular pathways, suggesting different approaches to modulating neuropathic pain.

This compound: A Multi-Target Approach

The mechanism of action for this compound in neuropathic pain is not yet fully elucidated but is believed to be multifactorial, involving the modulation of several key signaling pathways. Studies suggest the involvement of:

  • Opioid Pathway: The analgesic effect of the extract containing this compound was reversed by opioid antagonists, indicating an interaction with the opioid system.[1][2]

  • Dopaminergic Pathway: The antinociceptive effects also appear to be mediated through the dopaminergic system.[1][2]

  • Oxidonitrergic (Nitric Oxide) Pathway: The nitric oxide pathway is another target implicated in the compound's mechanism.[1][2]

  • Anti-inflammatory Action: this compound has been shown to reduce levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and attenuate neutrophil migration, suggesting an anti-inflammatory component to its analgesic effect.[1][2]

G cluster_stimulus Nerve Injury cluster_pathways Signaling Pathways cluster_compound This compound cluster_outcome Outcome Nerve Injury Nerve Injury Inflammation Inflammation Nerve Injury->Inflammation activates Pain Pain Inflammation->Pain mediates Opioid_System Opioid_System Analgesia Analgesia Opioid_System->Analgesia Dopaminergic_System Dopaminergic_System Dopaminergic_System->Analgesia NO_System NO_System NO_System->Pain contributes to Rhamnosylswertisin Rhamnosylswertisin Rhamnosylswertisin->Inflammation inhibits (↓ IL-1β) Rhamnosylswertisin->Opioid_System modulates Rhamnosylswertisin->Dopaminergic_System modulates Rhamnosylswertisin->NO_System modulates Rhamnosylswertisin->NO_System modulates Analgesia->Pain reduces

Caption: Proposed mechanism of this compound.

Gabapentin: Targeting Calcium Channels

Gabapentin's primary mechanism of action in neuropathic pain is well-established. It selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This dampening of neuronal hyperexcitability is believed to be the basis for its analgesic effects.

G cluster_presynaptic Presynaptic Terminal cluster_gabapentin Gabapentin cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx mediates Vesicles Neurotransmitter Vesicles Ca_influx->Vesicles triggers fusion Neurotransmitter_Release Excitatory Neurotransmitter Release Vesicles->Neurotransmitter_Release leads to Receptors Receptors Neurotransmitter_Release->Receptors activates Gabapentin Gabapentin Gabapentin->VGCC binds to Gabapentin->Ca_influx inhibits Pain_Signal Pain Signal Transmission Receptors->Pain_Signal initiates

Caption: Mechanism of action of Gabapentin.

Experimental Protocols

The following is a detailed methodology for the Partial Sciatic Nerve Ligation (PLSN) model, a key experiment for evaluating the efficacy of both compounds in inducing neuropathic pain.

Partial Sciatic Nerve Ligation (PLSN) in Mice

Objective: To induce a consistent and long-lasting state of mechanical allodynia in mice, mimicking neuropathic pain.

Materials:

  • Male Swiss mice (25-30 g)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 7-0 silk suture

  • Wound clips or sutures for skin closure

  • Heating pad

  • Betadine or other antiseptic solution

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and shave the lateral surface of the thigh of the desired hind limb. Place the animal on a heating pad to maintain body temperature. Disinfect the surgical area with an antiseptic solution.

  • Incision and Muscle Separation: Make a small incision in the skin of the mid-thigh. Carefully separate the biceps femoris and the gluteus superficialis muscles to expose the sciatic nerve.

  • Nerve Ligation: Using fine forceps, carefully isolate the sciatic nerve. A 7-0 silk suture is then passed through the dorsal one-third to one-half of the nerve, and a tight ligature is made. Care is taken to avoid stretching or crushing the nerve.

  • Closure: The muscle layer is repositioned, and the skin incision is closed with wound clips or sutures.

  • Post-operative Care: Allow the mouse to recover from anesthesia on a heating pad. Monitor the animal for any signs of distress.

Assessment of Mechanical Allodynia:

Mechanical allodynia is assessed using von Frey filaments at various time points post-surgery (e.g., days 3, 7, 14, and 21). The mouse is placed in a chamber with a wire mesh floor. Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral (ligated) hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates the successful induction of neuropathic pain.

G Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Incision Thigh Incision Anesthesia->Incision Expose_Nerve Expose Sciatic Nerve Incision->Expose_Nerve Ligation Partial Ligation of Sciatic Nerve Expose_Nerve->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Assessment Assess Mechanical Allodynia (von Frey Test) Recovery->Assessment at various time points End End Assessment->End

Caption: Experimental workflow for the PLSN model.

Conclusion

The available preclinical evidence suggests that this compound holds significant promise as a novel therapeutic agent for neuropathic pain, potentially offering greater efficacy than gabapentin. Its multi-target mechanism of action, encompassing opioid, dopaminergic, and anti-inflammatory pathways, contrasts with gabapentin's more focused effect on calcium channels. This broader activity may contribute to its enhanced analgesic properties. However, further research is imperative to fully elucidate the molecular details of its mechanism and to obtain robust quantitative data from well-controlled, head-to-head comparative studies. Such investigations will be crucial in determining the clinical translatability of these promising preclinical findings and positioning this compound as a viable alternative or adjunct to current neuropathic pain therapies.

References

A Comparative Analysis of the Antioxidant Capacity of 2''-O-Rhamnosylswertisin Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antioxidant research, the flavonoid 2''-O-Rhamnosylswertisin has demonstrated notable efficacy in scavenging free radicals, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This guide provides a comparative overview of its antioxidant capacity against well-established standard antioxidants, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of this compound has been primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal effective concentration (EC50), a key indicator of antioxidant strength, for 2''-O-α-L-Rhamnosyl swertisin has been reported to be 35.63 ± 0.11 µg/mL, which is equivalent to 79.99 µM/L. Studies have indicated that its free radical scavenging activity is comparable to that of ascorbic acid, a widely recognized standard antioxidant.

For a comprehensive comparison, the following table summarizes the available antioxidant capacity data for this compound and a selection of standard antioxidants across various common assays. It is important to note that direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions.

CompoundDPPH Assay (EC50/IC50)ABTS Assay (IC50/TEAC)FRAP Assay (Trolox Equivalents)
This compound35.63 ± 0.11 µg/mLData Not AvailableData Not Available
Ascorbic Acid (Vitamin C)~5 µg/mL~2.9 µg/mLHigh
Trolox~4 µg/mL~3 µg/mLStandard (1.0)
Gallic Acid~2 µg/mL~1.5 µg/mLHigh

Note: EC50/IC50 values for standard antioxidants are approximate and can vary based on specific assay conditions. "Data Not Available" indicates that specific quantitative data for this compound in these assays was not found in the reviewed literature.

Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed experimental protocols for the principal antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: The test compound (this compound or standard antioxidants) is prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the antioxidant sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Reaction: The antioxidant sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 4 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (usually from FeSO₄·7H₂O) or Trolox. The results are expressed as Trolox equivalents.

Potential Signaling Pathways

Flavonoids, including C-glycosylflavones like this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. While direct evidence for this compound is still emerging, related flavonoids have been shown to influence key pathways involved in the cellular antioxidant and anti-inflammatory response.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates IKK IKK ROS->IKK activates MAPK MAPK (e.g., JNK, p38) ROS->MAPK activates Flavonoid This compound (Flavonoid) Flavonoid->Keap1 may inhibit Flavonoid->IKK may inhibit Flavonoid->MAPK may inhibit Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->InflammatoryGenes activates transcription MAPK->NFkB activates

Caption: Putative antioxidant and anti-inflammatory signaling pathways modulated by flavonoids.

The diagram above illustrates two major pathways:

  • The Nrf2-ARE Pathway: Oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective enzymes. Some flavonoids are known to promote the activation of this pathway, thereby enhancing the endogenous antioxidant defense system.

  • The NF-κB and MAPK Pathways: Oxidative stress can also activate pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes. Many flavonoids have been shown to inhibit these pathways, thus exerting anti-inflammatory effects which are often linked to their antioxidant properties.

Further research is warranted to elucidate the specific molecular mechanisms by which this compound exerts its antioxidant effects and to explore its full therapeutic potential.

A Comparative Analysis of 2''-O-Rhamnosylswertisin and NSAIDs in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of the flavonoid 2''-O-Rhamnosylswertisin against conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present quantitative data from preclinical inflammation models, detailed experimental protocols, and an overview of the proposed mechanisms of action to aid in the evaluation of this natural compound as a potential anti-inflammatory agent.

Quantitative Efficacy Comparison

The anti-inflammatory effects of this compound and various NSAIDs have been evaluated in rodent models of acute and chronic inflammation. The data below summarizes the efficacy in the carrageenan-induced paw edema model, a widely used acute inflammation model, and the Complete Freund's Adjuvant (CFA)-induced inflammation model, which mimics chronic inflammatory conditions like rheumatoid arthritis.

Table 1: Efficacy in Carrageenan-Induced Acute Inflammation (Rat/Mouse Paw Edema)

CompoundDose (Oral)SpeciesEndpointEfficacy (% Inhibition)
This compound 30 mg/kgMouseMechanical Hypernociception50 ± 5%[1]
Indomethacin 5 mg/kgRatPaw EdemaSignificant inhibition (details not specified)[2]
10 mg/kgRatPaw Edema87.3%[3]
25 mg/kgRatPaw Edema91.1% (at 3 hours)[4]
Diclofenac 5 mg/kgRatPaw Edema56.17 ± 3.89% (at 2 hours)[5]
20 mg/kgRatPaw Edema71.82 ± 6.53% (at 3 hours)[5]
Ibuprofen 10 mg/kgRatPaw Edema72%[6]
40 mg/kgMousePaw Edema66.46%[7]

Table 2: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammation (Rat/Mouse)

CompoundDose (Oral)SpeciesEndpointEfficacy (% Inhibition)
This compound 30 mg/kgMouseMechanical Sensitization25 ± 3%[1]
Indomethacin 1 mg/kgRatArthritis29%[3]
Ibuprofen 8.75-35 mg/kg/dayRatPaw EdemaSignificant suppression[8]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of NSAIDs and this compound are mediated through distinct, yet potentially overlapping, signaling pathways.

NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.

This compound: As a flavonoid, this compound is believed to exert its anti-inflammatory effects through a broader mechanism of action. Evidence suggests that flavonoids can modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those encoding for COX-2, cytokines (like TNF-α and IL-6), and adhesion molecules. By inhibiting the NF-κB pathway, this compound can lead to a downstream reduction in the expression of these inflammatory mediators. One study indicated that a plant extract containing this compound led to the downregulation of COX-2.

Below are diagrams illustrating these proposed signaling pathways.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: Mechanism of Action of NSAIDs.

Flavonoid_Mechanism Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_inactive p50/p65 IκB NFkB_p50_p65_active NF-κB (p50/p65) (Active) IkB->NFkB_p50_p65_active Degradation & Release Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription COX2_Cytokines COX-2, TNF-α, IL-6, etc. Gene_Expression->COX2_Cytokines Inflammation Inflammation COX2_Cytokines->Inflammation Rhamnosylswertisin This compound Rhamnosylswertisin->IKK Inhibition

Caption: Proposed Mechanism of this compound.

Experimental Protocols

The following are generalized experimental protocols for the inflammation models cited in this guide. Specific parameters may vary between individual studies.

Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

  • Animals: Typically, Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (NSAID), and test (this compound) groups.

  • Drug Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (usually 30-60 minutes) before the induction of inflammation. The control group receives the vehicle.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Animal Acclimatization Grouping Random Grouping (Control, Standard, Test) Start->Grouping Dosing Oral Administration (Vehicle, NSAID, this compound) Grouping->Dosing Induction Sub-plantar Injection of Carrageenan Dosing->Induction Measurement Measure Paw Volume (Plethysmometer) at intervals (0-5h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Results Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model is used to assess chronic inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of CFA into the plantar surface of the right hind paw.

  • Development of Arthritis: The inflammatory response develops over several days, with significant paw swelling and hyperalgesia.

  • Drug Administration: Treatment with the test compound or standard drug typically begins after the establishment of arthritis (e.g., day 12 or 14 post-CFA injection) and continues for a specified period (e.g., daily for 1-3 weeks).

  • Assessment of Inflammation and Pain:

    • Paw Volume: Measured periodically with a plethysmometer.

    • Mechanical Hyperalgesia/Sensitization: Assessed using von Frey filaments, where a decrease in the paw withdrawal threshold indicates increased pain sensitivity.

    • Arthritic Score: A visual scoring system may be used to grade the severity of arthritis in the affected and contralateral paws.

  • Data Analysis: The effects of the treatment are evaluated by comparing the changes in paw volume, paw withdrawal threshold, and arthritic scores between the treated and control groups.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical data. The findings from these animal models may not be directly translatable to human efficacy or safety. Further research is required to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Analysis of 2''-O-Rhamnosylswertisin and Other C-Glycosylflavonoids in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, C-glycosylflavonoids have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities. Among these, 2''-O-Rhamnosylswertisin has garnered significant attention for its potent anti-inflammatory and antinociceptive properties. This guide provides a comparative analysis of this compound against other notable C-glycosylflavonoids, supported by available preclinical data.

Comparative Biological Activities

The therapeutic potential of C-glycosylflavonoids, including this compound, stems from their diverse biological functions. This section summarizes the quantitative data on their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic effects, contributing to their anti-inflammatory and anticancer properties.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

CompoundAssayEC50 (µg/mL)Source
This compound DPPH Scavenging47.33 ± 0.21[2]
SwertisinDPPH Scavenging37.35 ± 0.13[2]
IsovitexinDPPH Scavenging50.97 ± 1.11[2]
AndrosinDPPH Scavenging48.94 ± 0.09[2]

EC50: Half-maximal effective concentration.

Anti-inflammatory and Antinociceptive Activity

A significant body of research has focused on the anti-inflammatory and pain-relieving effects of this compound, often in comparison to its parent compound, swertisin.

CompoundModelDosageInhibition (%)Source
This compound Carrageenan-induced hypernociception10 mg/kg50 ± 5[3]
SwertisinCarrageenan-induced hypernociception10 mg/kg70 ± 2[3]
This compound CFA-induced mechanical sensitizationNot specified25 ± 3[3]
This compound PGE2-induced mechanical sensitizationNot specified94 ± 6[3]
A. moluccana extract (3% this compound)CFA-induced mechanical nociception125-500 mg/kgDose-dependent[4]
This compound Acetic acid-induced writhingNot specified92 ± 4[3]

CFA: Complete Freund's Adjuvant; PGE2: Prostaglandin E2.

Studies on the extract of Aleurites moluccana, containing this compound as a key active component, have demonstrated its efficacy in reducing mechanical hypersensitivity and paw edema in models of rheumatoid arthritis.[5][6]

Anticancer Activity

While research on the anticancer properties of this compound is emerging, other C-glycosylflavonoids have been more extensively studied. C-glycosyl flavones, in general, have been shown to inhibit the proliferation and angiogenesis of cancer cells and induce apoptosis.[7]

CompoundCell LineActivitySource
C-glycosyl flavone (from Urginea indica)MCF-7 (Breast), Hep-G2 (Hepatic), HT-29 (Colon)Induces apoptosis, inhibits cell cycle and angiogenesis[7]
IsoorientinAGS (Gastric Cancer)Inhibits p-ERK, p-STAT3, and NF-κB signaling pathways[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of common experimental protocols used to assess the biological activities of C-glycosylflavonoids.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of Reagents : Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture : In a 96-well plate, add a specific volume of the DPPH solution to each well containing either the test compound, standard, or methanol (as a control).

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value is then determined from a dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
  • Animal Model : Use suitable laboratory animals, such as mice or rats.

  • Compound Administration : Administer the test compound (e.g., this compound) or a control vehicle orally or via intraperitoneal injection at a specified time before inducing inflammation.

  • Induction of Edema : Inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation : The percentage of inhibition of edema is calculated for each time point.

MTT Assay for Anticancer Activity
  • Cell Culture : Culture the desired cancer cell lines in a suitable medium and conditions.

  • Cell Seeding : Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., a C-glycosylflavonoid) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is determined.

Signaling Pathways and Experimental Workflow

The biological activities of C-glycosylflavonoids are mediated through their interaction with various cellular signaling pathways.

anticancer_pathway cluster_cell Cancer Cell C_glycosylflavonoid C-Glycosylflavonoid PI3K PI3K C_glycosylflavonoid->PI3K inhibits NFkB NF-κB C_glycosylflavonoid->NFkB inhibits CDK6 CDK6 C_glycosylflavonoid->CDK6 inhibits Bcl2 Bcl-2 C_glycosylflavonoid->Bcl2 decreases Bax Bax C_glycosylflavonoid->Bax increases Angiogenesis Angiogenesis C_glycosylflavonoid->Angiogenesis inhibits AKT AKT PI3K->AKT AKT->NFkB NFkB->Bcl2 CellCycleArrest Cell Cycle Arrest CDK6->CellCycleArrest Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_in_vitro Examples cluster_in_vivo Examples start Start: Compound Isolation/Synthesis in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo antioxidant Antioxidant (DPPH) in_vitro->antioxidant anti_inflammatory_vitro Anti-inflammatory (NO inhibition) in_vitro->anti_inflammatory_vitro anticancer_vitro Anticancer (MTT) in_vitro->anticancer_vitro mechanism Mechanism of Action Studies in_vivo->mechanism anti_inflammatory_vivo Anti-inflammatory (Paw Edema) in_vivo->anti_inflammatory_vivo antinociceptive Antinociceptive (Writhing Test) in_vivo->antinociceptive anticancer_vivo Anticancer (Xenograft) in_vivo->anticancer_vivo end Lead Compound Identification mechanism->end

References

Assessing the Reproducibility of In Vivo Pharmacological Effects of 2''-O-Rhamnosylswertisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo pharmacological effects of 2''-O-Rhamnosylswertisin, a flavonoid C-glycoside, with a focus on the reproducibility of its antinociceptive and anti-inflammatory properties. Through a systematic review of existing literature, this document compares the efficacy of this compound with established therapeutic agents, presenting supporting experimental data in clearly structured tables, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the pharmacological effects of this compound and other relevant compounds.

Table 1: Antinociceptive Effects of this compound and Comparators in Rodent Models

Model Compound Dose Route of Administration Effect Inhibition (%) Reference
Acetic Acid-Induced Writhing (Mice)This compoundNot SpecifiedNot SpecifiedInhibition of writhing92 ± 4[1]
Carrageenan-Induced Mechanical Hypernociception (Mice)This compound30 mg/kgp.o.Inhibition of hypernociception50 ± 5[1][2]
Swertisin30 mg/kgp.o.Inhibition of hypernociception70 ± 2[1][2]
Indomethacin0.1 - 5 mg/kgp.o.Inhibition of mechanical sensitization38 ± 5 (at unspecified dose)[1]
Complete Freund's Adjuvant (CFA)-Induced Mechanical Hypernociception (Mice)This compound10 mg/kgp.o.Inhibition of mechanical sensitization25 ± 3[1][2]
Prostaglandin E2 (PGE2)-Induced Mechanical Hypernociception (Mice)This compoundNot specifiedp.o.Inhibition of mechanical sensitization94 ± 6[1][2]
Morphine5 mg/kgs.c.Reduction of hypernociceptive response48 ± 6[1]
Partial Ligation of Sciatic Nerve (PLSN) (Mice)This compound5 to 50.6 µmol/kgp.o.Greater antinociception than gabapentinNot specified[3]
GabapentinNot specifiedNot specifiedReversal of mechanical hypersensitivityNot specified[3]

Table 2: Anti-inflammatory Effects of this compound and Dexamethasone in a Rheumatoid Arthritis Model

Model Compound Dose Route of Administration Effect Reference
Complete Freund's Adjuvant (CFA)-Induced Rheumatoid Arthritis (Rats and Mice)This compoundNot specifiedp.o.- Significantly reduced mechanical hypersensitivity- Progressively reduced paw-oedema- Repaired joint damage (reduced fibrosis, cartilage degradation, and bone erosion)[4][5]
DexamethasoneNot specifieds.c.- Significantly reduced mechanical hypersensitivity- Progressively reduced paw-oedema[4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are essential for researchers aiming to reproduce or build upon the existing findings.

Carrageenan-Induced Mechanical Hypernociception in Mice

This model is used to assess the peripheral analgesic effects of a compound.

  • Animals: Male Swiss mice are typically used.

  • Induction of Inflammation: A subplantar injection of carrageenan (300 μ g/paw in 50 μL of saline) is administered into the right hind paw of the mice.[1][2]

  • Treatment: this compound (e.g., 30 mg/kg) or the vehicle is administered orally (p.o.) one hour before the carrageenan injection.[1][2]

  • Assessment of Mechanical Hypernociception: The mechanical nociceptive threshold is measured using von Frey filaments at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The withdrawal response of the paw to the filament pressure is recorded.

  • Data Analysis: The results are often expressed as the percentage inhibition of the hypernociceptive response compared to the control group.

Complete Freund's Adjuvant (CFA)-Induced Inflammation in Mice

This model induces a more persistent inflammatory state, often used to model chronic inflammatory conditions like rheumatoid arthritis.

  • Animals: Male Swiss mice or Wistar rats can be used.

  • Induction of Inflammation: A single intraplantar injection of CFA (20 μL) is administered into the right hind paw.[2]

  • Treatment: this compound (e.g., 10 mg/kg, p.o.) or other test compounds are administered. In the context of the rheumatoid arthritis model, treatment may begin on day 14 after the CFA injection and continue for a specified period (e.g., 8 days).[4][5]

  • Assessment of Inflammation and Pain:

    • Mechanical Hypersensitivity: Measured using von Frey filaments.

    • Paw Edema: Measured using a plethysmometer.

    • Histological Analysis: The injected hind paw can be processed for histological analysis to assess joint damage, including fibrosis, cartilage degradation, and bone erosion.[4][5]

  • Data Analysis: The effects of the treatment are compared to the vehicle-treated control group, with statistical analysis to determine significance.

Acetic Acid-Induced Writhing Test in Mice

This is a visceral pain model used to screen for peripherally and centrally acting analgesics.

  • Animals: Male Swiss mice are commonly used.

  • Treatment: The test compound, such as the hydroalcoholic extract of Aleurites moluccana containing this compound, is administered orally.

  • Induction of Writhing: After a set period (e.g., 30 or 60 minutes) following treatment, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).

  • Observation: The number of abdominal constrictions (writhes) is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways for the antinociceptive and anti-inflammatory effects of this compound and the general workflow of the in vivo experiments described.

G Proposed Antinociceptive and Anti-inflammatory Signaling Pathways of this compound cluster_stimulus Inflammatory/Nociceptive Stimuli cluster_compound Pharmacological Intervention cluster_pathways Signaling Pathways cluster_effects Pharmacological Effects Inflammatory Mediators Inflammatory Mediators NF-kB Signaling NF-kB Signaling Inflammatory Mediators->NF-kB Signaling Activates MAPK Signaling MAPK Signaling Inflammatory Mediators->MAPK Signaling Activates This compound This compound Opioid Receptors Opioid Receptors This compound->Opioid Receptors Modulates Dopaminergic System Dopaminergic System This compound->Dopaminergic System Modulates Oxidonitrergic Pathway Oxidonitrergic Pathway This compound->Oxidonitrergic Pathway Modulates This compound->NF-kB Signaling Inhibits This compound->MAPK Signaling Inhibits Antinociception Antinociception Opioid Receptors->Antinociception Dopaminergic System->Antinociception Oxidonitrergic Pathway->Antinociception Decreased IL-1β Levels Decreased IL-1β Levels NF-kB Signaling->Decreased IL-1β Levels Leads to Reduced Neutrophil Migration Reduced Neutrophil Migration MAPK Signaling->Reduced Neutrophil Migration Leads to Anti-inflammation Anti-inflammation Reduced Neutrophil Migration->Anti-inflammation Decreased IL-1β Levels->Anti-inflammation Anti-inflammation->Antinociception

Caption: Proposed signaling pathways of this compound.

G General Experimental Workflow for In Vivo Assessment cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Compound Administration Compound Administration Grouping of Animals->Compound Administration Induction of Nociception/Inflammation Induction of Nociception/Inflammation Compound Administration->Induction of Nociception/Inflammation Behavioral/Physiological Assessment Behavioral/Physiological Assessment Induction of Nociception/Inflammation->Behavioral/Physiological Assessment Data Collection Data Collection Behavioral/Physiological Assessment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: General workflow for in vivo pharmacological assessment.

Discussion and Conclusion

The available data suggest that this compound exhibits consistent and reproducible antinociceptive and anti-inflammatory effects in various preclinical models of pain and inflammation. Its efficacy is comparable, and in some instances superior, to established drugs like gabapentin. The compound appears to exert its effects through a multi-target mechanism involving the modulation of opioid, dopaminergic, and oxidonitrergic pathways, as well as the inhibition of key inflammatory signaling cascades like NF-κB and MAPK.

The reproducibility of the effects of this compound is supported by studies that have successfully standardized the dried extract of Aleurites moluccana, in which this flavonoid is a key active component. This standardization ensures a consistent pharmacological response, which is a critical factor for the development of phytopharmaceuticals.

In comparison to conventional drugs, this compound presents a promising profile. For instance, its ability to repair joint damage in a chronic inflammation model, similar to dexamethasone, highlights its potential as a disease-modifying agent.[4][5] Furthermore, its efficacy in a neuropathic pain model, reportedly greater than gabapentin, suggests its potential utility in treating pain conditions that are often refractory to standard analgesics.[3]

For researchers and drug development professionals, this compound represents a compelling lead compound for the development of novel analgesic and anti-inflammatory therapies. The detailed experimental protocols provided in this guide should facilitate further investigation and validation of its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound within the implicated signaling pathways and on conducting comprehensive preclinical safety and pharmacokinetic profiling to support its translation to clinical settings. The consistent in vivo effects observed across multiple studies underscore the potential of this natural compound as a valuable addition to the armamentarium against pain and inflammation.

References

Safety Operating Guide

Safe Disposal Protocol for 2''-O-Rhamnosylswertisin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 2''-O-Rhamnosylswertisin, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental protection.[1]

Key Safety and Handling Data

For quick reference, the table below summarizes the critical safety information for this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixtureGlpBio SDS[1], Sigma-Aldrich SDS
CAS Number 83889-78-5GlpBio SDS[1]
Molecular Formula C28H32O14GlpBio SDS[1]
Molecular Weight 592.55GlpBio SDS[1]
Primary Routes of Exposure Inhalation, skin contact, eye contactGlpBio SDS[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respiratorGlpBio SDS[1]
Environmental Precautions Prevent leakage or spillage; keep away from drains, water courses, and soil.GlpBio SDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsGlpBio SDS[1]
Transport Classification Not considered hazardous for transport (DOT, IMDG, IATA)GlpBio SDS[1]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Objective: To safely dispose of unwanted this compound and associated contaminated materials in accordance with general laboratory safety guidelines and environmental responsibility.

Materials:

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

  • Chemical fume hood.

  • Appropriately labeled waste container for non-hazardous chemical waste.

  • For spills: Absorbent material (e.g., diatomite, universal binders).

  • 70% Ethanol or other suitable disinfectant for decontamination.

Procedure:

Step 1: Preparation and PPE 1.1. Don appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves. 1.2. Conduct all disposal and cleanup procedures within a certified chemical fume hood to minimize inhalation exposure.[1]

Step 2: Handling of Unused or Waste this compound 2.1. For the pure compound (solid): Carefully transfer the solid waste into a designated and clearly labeled "Non-Hazardous Chemical Waste" container. Avoid creating dust. 2.2. For solutions of this compound: While the substance is not classified as hazardous, it is best practice to avoid disposal down the sanitary sewer.[1] Absorb the liquid with an inert material (e.g., diatomite) and dispose of the absorbed material as solid, non-hazardous chemical waste.

Step 3: Decontamination of Glassware and Surfaces 3.1. Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol) to remove any residue. 3.2. Collect the initial rinseate for disposal as chemical waste. 3.3. After the initial rinse, wash the glassware with soap and water. 3.4. Decontaminate work surfaces by scrubbing with alcohol or another appropriate cleaning agent.[1]

Step 4: Disposal of Contaminated Materials 4.1. Dispose of any contaminated materials, such as gloves, absorbent pads, and pipette tips, in the designated non-hazardous solid waste container. 4.2. Ensure the waste container is securely sealed before removal from the laboratory.

Step 5: Final Disposal 5.1. Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves collection by the institution's environmental health and safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe assess_form 2. Assess Form of Waste ppe->assess_form solid_waste Solid Compound assess_form->solid_waste Solid liquid_waste Solution assess_form->liquid_waste Liquid transfer_solid 3a. Transfer to Labeled Non-Hazardous Waste Container solid_waste->transfer_solid absorb_liquid 3b. Absorb with Inert Material (e.g., Diatomite) liquid_waste->absorb_liquid decontaminate 4. Decontaminate Glassware and Surfaces with Solvent transfer_solid->decontaminate absorb_liquid->transfer_solid dispose_contaminated 5. Dispose of Contaminated Items in Waste Container decontaminate->dispose_contaminated final_disposal 6. Follow Institutional EHS Guidelines for Final Disposal dispose_contaminated->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2''-O-Rhamnosylswertisin

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